Pictilisib's antitumor activity stems from its direct inhibition of the PI3K/AKT/mTOR signaling pathway, a frequently dysregulated pathway in cancer.
The mechanistic understanding of this compound is supported by extensive preclinical research. Key experimental findings and methodologies are summarized below.
| Experimental Context | Key Findings on Mechanism & Efficacy |
|---|---|
| Bladder Cancer PDX Models [3] | Stronger antitumor activity in models with PIK3CA H1047R mutation or amplification; synergy with cisplatin/gemcitabine; p-S6 as a potential predictive biomarker. |
| Medulloblastoma In Vitro [5] | Reduced levels of activated Rac1 GTPase; substantial inhibition of cell migration and altered actin cytoskeleton. |
| Osteosarcoma In Vitro/In Vivo [6] | Induced G0/G1-S phase cell cycle arrest; enhanced doxorubicin sensitivity; inhibited osteoclast differentiation, preventing bone destruction. |
| Phase Ib Clinical Trial [1] | Combination with paclitaxel ± bevacizumab/trastuzumab was manageable and showed antitumor activity in breast cancer. |
Common experimental protocols used to establish this evidence include:
The table below summarizes the core characteristics and key preclinical findings for this compound.
| Aspect | Preclinical Findings |
|---|---|
| Drug Class | Potent, selective oral inhibitor of Class I Phosphatidylinositol 3-kinase (PI3K) [1]. |
| Mechanism of Action | Binds to ATP-binding pocket of PI3K, preventing formation of PIP3 and inhibiting downstream AKT/mTOR signaling pathway; pan-PI3K inhibitor (all four isoforms: p110α, p110β, p110δ, p110γ) [1]. |
| Single-Agent Activity | Antitumor activity in breast cancer models with PIK3CA mutations and/or HER2 amplification; also active in some models without these mutations [1]. |
| Synergistic Combinations | • With Taxanes: Increased antitumor activity and apoptotic cell death in multiple breast cancer xenografts [1]. • With Trastuzumab: Synergistically inhibited cell proliferation and PI3K signaling in HER2-amplified breast cancer cell lines [1]. • With Anti-Angiogenics: Inhibited growth of activated human endothelial cells, suggesting potential antiangiogenic activity [1]. | | Predictive Biomarkers | PIK3CA mutations predictive of sensitivity in preclinical models [2]; one study showed higher drug uptake in PIK3CA-mutated MCF-7 cells vs. wild-type MDA-MB-231 cells [2]. |
Preclinical studies utilized standard in vitro and in vivo models. Key methodological details are outlined below.
| Experimental Element | Protocol Details |
|---|
| Cell Lines | • MCF-7: ER+, PIK3CA-mutated (this compound-sensitive) [2]. • MDA-MB-231: Triple-negative, PIK3CA wild-type (this compound-insensitive) [2]. • HER2-amplified cell lines (unspecified) used in combination studies with trastuzumab [1]. | | In Vivo Models | Multiple breast cancer xenograft models in mice [1]. | | Key Assays | • Western Blot: Confirmed target engagement by assessing phosphorylation of AKT (Ser473) and other downstream effectors [2]. • Cell Proliferation/Viability Assays: Used to determine IC50 values and synergistic effects in combination therapies [1]. • Micro-PET Imaging: Utilized [[11C]-pictilisib] to non-invasively visualize drug uptake and distribution, showing higher uptake in PIK3CA-mutated xenografts [2]. |
The diagram below illustrates the signaling pathway targeted by this compound and its points of inhibition.
This diagram shows the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in breast cancer. This compound acts as a pan-PI3K inhibitor, binding to the ATP-binding site of Class I PI3K enzymes to prevent the formation of PIP3, a key secondary messenger [1] [3]. This inhibition blocks downstream signaling through AKT and mTOR, reducing cancer cell proliferation and survival.
The table below summarizes the half-maximal inhibitory concentration (IC50) values for Pictilisib against the four class I PI3K isoforms, which represent its potency against each target. Lower IC50 values indicate greater potency.
| PI3K Isoform | IC50 (nM) | Notes |
|---|---|---|
| p110α | 3 nM | Primary target, high potency [1] [2]. |
| p110δ | 3 nM | Primary target, high potency; comparable to p110α [1] [2]. |
| p110β | 33 nM | Approximately 11-fold lower potency than for p110α/δ [3] [1]. |
| p110γ | 75 nM | Approximately 25-fold lower potency than for p110α/δ [3] [1]. |
This compound demonstrates modest selectivity, being most potent against the p110α and p110δ isoforms. It is about 11-fold less potent against p110β and 25-fold less potent against p110γ compared to p110α [3]. It is also highly selective for class I PI3Ks over mTOR (about 193-fold less activity) [1].
To contextualize this compound's profile, the following table compares it to other PI3K inhibitors in clinical development.
| Inhibitor | Primary Target(s) | Key Selectivity Feature |
|---|---|---|
| This compound | p110α, p110δ, p110β, p110γ | Pan-class I inhibitor with modest selectivity for p110α/δ over p110β/γ [2]. |
| Alpelisib | p110α | Isoform-specific inhibitor (e.g., >50x selective vs p110β) [2] [4]. |
| Idelalisib | p110δ | Isoform-specific inhibitor (e.g., >50x selective vs other isoforms) [2]. |
| Copanlisib | p110α, p110δ, p110β, p110γ | Pan-class I inhibitor with a ~10 fold preference for p110α/δ [2]. |
| Duvelisib | p110δ, p110γ | Dual δ/γ specific inhibitor [5]. |
This comparison highlights the key difference: this compound and Copanlisib are pan-PI3K inhibitors, while others like Alpelisib and Idelalisib are designed to target specific isoforms to limit off-target effects [6] [2].
This compound's inhibition profile is rooted in its interaction with the ATP-binding pocket of the p110 catalytic subunit.
The following diagram illustrates the core PI3K-AKT signaling pathway that this compound inhibits.
This compound inhibits the PI3K-AKT-mTOR pathway by targeting the Class I PI3K heterodimer.
The standard method for establishing the selectivity profile of a PI3K inhibitor like this compound involves in vitro activity assays using purified recombinant human PI3K isoforms.
Method: PI3K Enzyme Activity Assay [5] [2]
| Aspect | Details | Source/Context |
|---|---|---|
| Primary Target & Mechanism | Potent, selective oral inhibitor of Class I PI3K; binds ATP-binding pocket, prevents PIP3 formation [1]. Pan-Class I PI3K inhibitor [2]. | Preclinical characterization [1]. |
| Enzymatic IC50 (Cell-Free) | p110α: 3 nM; p110δ: 3 nM; p110β: 33 nM; p110γ: 75 nM; mTOR: 580 nM (weak) [3] [4]. | Phase I trial foundation [3]. |
| Cellular Anti-Proliferation (GI50) | Active at sub-micromolar concentrations; specific values vary by cell line [1]. | Various cancer models [1]. |
| Sensitive Cell Line Models | Squamous NSCLC lines with PIK3CA mutations/amplifications or PTEN loss [2]. Breast cancer models with PIK3CA mutations or HER2 amplification [1]. | Mechanism-of-action studies [2] [1]. |
| In Vivo Xenograft Efficacy | 98% & 80% growth inhibition in U87MG glioblastoma & IGROV1 ovarian cancer models at 150 mg/kg oral dose [3]. | Preclinical in vivo validation [3]. |
| Key Biomarker Modulation | Time/dose-dependent inhibition of p-AKT (Ser473) & p-P70S6K in vivo [3]. | Pharmacodynamic confirmation [3]. |
For your experimental work, here are methodologies from key studies.
1. Cell-Based Assay for Target Engagement and Specificity [5]
2. Investigation of Drug-Protein Binding (2022 Study) [6]
The diagram below illustrates the primary mechanism of action of this compound within the canonical PI3K/AKT/mTOR pathway.
This pathway visualization shows that this compound acts as a pan-Class I PI3K inhibitor, directly targeting the PI3K enzyme to suppress the entire downstream oncogenic signaling cascade [2] [1] [7].
The most recent search results indicate that this compound's clinical development in breast cancer has been discontinued due to limited efficacy and toxicity concerns in later-phase trials [2]. However, it remains a valuable tool compound in preclinical research, and recent studies (2022) are exploring its formulation in nanocarriers to overcome resistance in HER2-positive breast cancer [8].
The phosphatidylinositol 3-kinase (PI3K) pathway represents one of the most frequently dysregulated signaling networks in human cancers, particularly in breast cancer where activating PIK3CA mutations occur in approximately 30-40% of hormone receptor-positive (HR+) cases. This pathway plays a crucial role in regulating fundamental cellular processes including cell survival, proliferation, differentiation, and metabolism, making it an attractive therapeutic target for cancer treatment. Pictilisib (GDC-0941) is a potent, orally bioavailable class I pan-PI3K inhibitor that targets all four isoforms of class I PI3Ks (p110α, p110β, p110δ, and p110γ), preventing the formation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key secondary messenger in PI3K signaling transduction.
The scientific rationale for combining this compound with paclitaxel stems from compelling preclinical evidence demonstrating that PI3K pathway inhibition can synergistically enhance the antitumor activity of taxanes. Paclitaxel, a microtubule-stabilizing agent that induces mitotic arrest and apoptosis in rapidly dividing cells, represents a cornerstone of chemotherapy for several malignancies including breast, ovarian, and lung cancers. However, de novo and acquired resistance to paclitaxel remains a significant clinical challenge, often mediated through activation of survival pathways such as PI3K/AKT signaling. Preclinical studies have demonstrated that this compound increases the antitumor activity of taxanes with an associated increase in apoptotic cell death in multiple breast cancer xenograft models, providing a strong mechanistic foundation for clinical evaluation of this combination [1].
The initial clinical evaluation of this compound in combination with paclitaxel was conducted in a phase Ib study (NCT00960960) that employed a three-part, multischedule design to evaluate safety, tolerability, pharmacokinetics, and preliminary antitumor activity. The study design incorporated 3 + 3 dose escalation followed by cohort expansion stages, systematically evaluating this compound (60-330 mg) in combination with standard paclitaxel dosing (90 mg/m²) with and without targeted agents including bevacizumab or trastuzumab in appropriately selected patient populations [1] [2].
Table 1: Phase Ib Study Design and Patient Characteristics
| Study Component | Treatment Regimen | Patient Population | Key Objectives |
|---|---|---|---|
| Part 1 | This compound (60-330 mg) + Paclitaxel (90 mg/m²) | HER2-negative locally recurrent or metastatic breast cancer | Safety, MTD, DLT identification |
| Part 2 | This compound + Paclitaxel ± Bevacizumab (10 mg/kg) or Trastuzumab (2-4 mg/kg) | HER2-negative (with bevacizumab) or HER2-positive (with trastuzumab) | Cohort expansion, combination safety |
| Part 3 | This compound (260 mg) + Letrozole (2.5 mg) | HR-positive postmenopausal advanced breast cancer | Safety and tolerability in endocrine combination |
The study enrolled 69 patients with locally recurrent or metastatic breast cancer who had received no more than two prior chemotherapy regimens for advanced disease. The maximum tolerated dose (MTD) of this compound in combination with paclitaxel was established at 260 mg when administered using an intermittent schedule (days 1-21 of a 28-day cycle), with this dose selected as the recommended phase II dose based on tolerability and pharmacokinetic profile [1].
Table 2: Safety Profile of this compound-Paclitaxel Combination in Phase Ib Study
| Safety Parameter | Incidence | Common Manifestations | Management Strategies |
|---|---|---|---|
| Any Adverse Event | 100% | Rash, fatigue, diarrhea, nausea | Supportive care, dose modifications |
| Grade ≥3 AEs | 72.5% (50 patients) | Neutropenia, hyperglycemia, rash | Growth factors, antihyperglycemics |
| Serious AEs | 30.4% (21 patients) | Infections, pneumonitis | Antibiotics, treatment interruption |
| AEs Leading to Death | 2.9% (2 patients) | Not specified | - |
| Dose-Limiting Toxicities | 8.7% (6 patients) | Rash, mucositis, neutropenia | Dose reduction, treatment delay |
From a pharmacokinetic perspective, the study demonstrated no significant drug-drug interaction between this compound and paclitaxel, allowing for co-administration without dose adjustment of either agent based on pharmacokinetic concerns. This finding was particularly important as it suggested that the observed toxicities were likely related to pharmacodynamic effects rather than altered drug exposure [1].
The combination demonstrated promising antitumor activity in the phase Ib study, with objective responses observed across multiple patient subsets. Among the efficacy-evaluable population, two patients (3.4%) achieved complete responses while seventeen patients (29.3%) experienced partial responses, yielding an overall response rate of approximately 33%. This level of activity provided clinical proof-of-concept for the additive effect of this compound when combined with paclitaxel and supported further investigation in randomized trials [1].
Table 3: Efficacy Outcomes in Phase Ib Study
| Efficacy Parameter | Results | Comments |
|---|---|---|
| Complete Response (CR) | 3.4% (2 patients) | Disappearance of all target lesions |
| Partial Response (PR) | 29.3% (17 patients) | ≥30% decrease in sum of target lesions |
| Overall Response Rate | ~33% | CR + PR |
| Clinical Benefit | Not reported | - |
| Response by Biomarker Status | Not stratified in initial report | Additional analyses warranted |
The PI3K/AKT/mTOR pathway represents a critical intracellular signaling axis that transduces signals from various receptor tyrosine kinases (RTKs) to regulate fundamental cellular processes. In normal physiology, activation of class I PI3Ks occurs through binding of p85 regulatory subunits to phosphorylated tyrosine residues on activated receptors or adaptor proteins, leading to recruitment of p110 catalytic subunits to the plasma membrane where they phosphorylate PIP2 to generate PIP3. This lipid second messenger then recruits pleckstrin homology (PH) domain-containing proteins including AKT and PDK1 to the membrane, initiating a signaling cascade that promotes cell survival, growth, and proliferation [3] [4].
In cancer, this pathway is frequently hyperactivated through various mechanisms including PIK3CA mutations (encoding p110α), PTEN loss (the phosphatase that dephosphorylates PIP3), and upstream receptor activation. This compound targets this aberrant signaling by competitively binding to the ATP-binding pocket of all class I PI3K isoforms, preventing PIP3 production and subsequent downstream signaling. Preclinical models have demonstrated that this compound synergizes with paclitaxel through enhanced G1 cell cycle arrest and augmented apoptosis, potentially overcoming common resistance mechanisms to taxane therapy [1] [5].
Diagram 1: PI3K/AKT Signaling Pathway and this compound Mechanism of Action. This diagram illustrates the key components of the PI3K/AKT/mTOR pathway and the points of inhibition by this compound. The pathway is activated by various extracellular signals through receptor tyrosine kinases (RTKs) or GPCRs, leading to PI3K activation and conversion of PIP2 to PIP3. This compound inhibits the p110 catalytic subunit of PI3K, preventing this conversion and downstream signaling that promotes cell survival, proliferation, and metabolism. Paclitaxel acts through microtubule stabilization to induce mitotic arrest and apoptosis, providing complementary mechanisms of action when combined with this compound.
Preclinical studies have provided compelling evidence for synergistic interaction between this compound and paclitaxel. In osteosarcoma models, this compound enhanced the antitumor effect of doxorubicin and prevented tumor-mediated bone destruction through blockade of the PI3K/AKT pathway. Mechanistically, this compound was shown to inhibit osteoclast differentiation and bone resorption in vitro and tumor-related osteolysis in vivo via inhibition of both the PI3K/AKT/GSK3β and NF-κB pathways. Furthermore, this compound effectively inhibited proliferation of osteosarcoma cells through G0/G1-S phase cell cycle arrest and enhanced sensitivity to chemotherapy, although it failed to induce apoptosis as a single agent [5].
In breast cancer models, this compound in combination with trastuzumab synergistically inhibited cell proliferation and PI3K signaling in HER2-amplified breast cancer cell lines. This compound also demonstrated antiangiogenic properties through inhibition of activated human endothelial cells, suggesting potential complementary mechanisms with paclitaxel beyond direct tumor cell cytotoxicity [1].
Purpose: To evaluate the cytotoxic effects of this compound and paclitaxel alone and in combination, and to determine combination indices indicating additive, synergistic, or antagonistic interactions.
Materials:
Procedure:
Diagram 2: Experimental Workflow for In Vitro Assessment of this compound-Paclitaxel Combination. This diagram outlines the key steps in evaluating the combined effects of this compound and paclitaxel in vitro, from initial cell seeding and drug preparation through viability assessment and data analysis. The combination index (CI) calculation determines the nature of drug interactions, guiding subsequent mechanistic studies.
Purpose: To determine the effects of this compound and paclitaxel on cell cycle distribution and identify phase-specific arrest patterns.
Materials:
Procedure:
Purpose: To quantify apoptosis induction by this compound and paclitaxel as single agents and in combination.
Materials:
Procedure:
Biomarker Considerations: Based on phase Ib results and subsequent randomized trials, careful patient selection is crucial for optimizing the therapeutic potential of this compound-paclitaxel combination therapy. While the initial phase Ib study enrolled patients with various breast cancer subtypes, subsequent analyses suggest that PIK3CA mutation status may identify patients most likely to benefit from PI3K inhibition. However, the PEGGY trial, which specifically evaluated this compound plus paclitaxel versus placebo plus paclitaxel in patients with HR-positive, HER2-negative locally recurrent or metastatic breast cancer, failed to demonstrate a progression-free survival benefit even in the PIK3CA-mutant subgroup [6].
Inclusion Criteria:
Exclusion Criteria:
Based on the phase Ib study results, the following dosing regimen is recommended:
This compound: 260 mg orally once daily on days 1-21 of each 28-day cycle, administered consistently with regard to food (preferably in the morning)
Paclitaxel: 90 mg/m² intravenously over 1 hour on days 1, 8, and 15 of each 28-day cycle, following standard premedication with corticosteroids, H1 and H2 antagonists
Dose Modification Guidelines:
Baseline and On-Treatment Assessments:
Management of Selected Adverse Events:
Rash:
Hyperglycemia:
Diarrhea:
Despite promising phase Ib results, the subsequent phase II PEGGY trial failed to demonstrate a statistically significant improvement in progression-free survival when this compound was added to paclitaxel in patients with HR-positive, HER2-negative locally recurrent or metastatic breast cancer. In the intention-to-treat population, median PFS was 8.2 months with this compound versus 7.8 months with placebo (hazard ratio 0.95; 95% CI 0.62-1.46; P = 0.83). Similarly, in the PIK3CA-mutant subgroup, median PFS was 7.3 months versus 5.8 months with placebo (hazard ratio 1.06; 95% CI 0.52-2.12; P = 0.88) [6].
The failure of PEGGY to meet its primary endpoint reflects broader challenges in the development of pan-PI3K inhibitors, which have been limited by substantial toxicities and modest efficacy in unselected populations. These limitations have prompted a shift toward isoform-specific PI3K inhibitors such as alpelisib (PI3Kα-specific), which has demonstrated significant efficacy in combination with fulvestrant in PIK3CA-mutant, HR-positive advanced breast cancer, leading to FDA approval in this setting [4].
Future directions for this compound development may include:
The this compound-paclitaxel combination exemplifies both the promise and challenges of targeting the PI3K pathway in oncology, highlighting the need for better patient selection strategies, improved therapeutic indices, and rational combination approaches based on robust mechanistic understanding.
This compound (GDC-0941) is an orally bioavailable, potent selective inhibitor of class I phosphatidylinositol 3-kinase (PI3K) isoforms that has been extensively investigated in clinical trials for various cancer types. As a pan-PI3K inhibitor, this compound targets all four class I PI3K isoforms (p110α, p110β, p110δ, and p110γ) with half-maximal inhibitory concentration (IC50) values of 3 nM, 33 nM, 3 nM, and 75 nM, respectively, while demonstrating significantly weaker activity against mTOR (IC50 = 580 nM) [1]. The PI3K/Akt signaling pathway is a crucial regulator of fundamental cellular processes including growth, survival, metabolism, and motility, with aberrant activation of this pathway occurring frequently in human cancers through various mechanisms such as PIK3CA mutations, PTEN loss, or upstream receptor tyrosine kinase activation [2] [3].
The clinical development of this compound has followed a rational trajectory from initial first-in-human dose-escalation studies to combination trials with established chemotherapeutic agents, targeted therapies, and endocrine treatments. The comprehensive development program aimed to leverage the fundamental role of PI3K signaling in cancer pathogenesis and therapy resistance. Preclinical data demonstrated that this compound exhibited synergistic activity when combined with various anticancer agents, including taxanes, platinum-based chemotherapies, EGFR inhibitors, and hormonal therapies [4] [5]. This scientific rationale supported the extensive clinical investigation of this compound across multiple solid tumor types, including breast cancer, non-small cell lung cancer (NSCLC), and other advanced solid malignancies, with the goal of overcoming therapeutic resistance and improving patient outcomes.
The initial first-in-human phase I study of this compound established the foundational dosing parameters for subsequent clinical trials. This dose-escalation trial evaluated this compound across 14 dose levels ranging from 15 mg to 450 mg administered once daily [3]. The study initially utilized a 21-days-on/7-days-off schedule (days 1-21 every 28 days) to implement a drug-free period for recovery from acute toxicities, while later cohorts utilized continuous dosing (28 days per 28-day cycle) to further explore safety and pharmacodynamics. The maximum tolerated dose (MTD) was determined to be 330 mg once daily when administered continuously, with the dose-limiting toxicity being grade 3 maculopapular rash (450 mg: 2 of 3 patients; 330 mg: 1 of 7 patients) [3]. The recommended phase II dose (RP2D) was established as continuous dosing at 330 mg once daily, which demonstrated a dose-proportional pharmacokinetic profile and on-target pharmacodynamic activity at dose levels ≥100 mg.
Table 1: Single-Agent this compound Dosing in Phase I Clinical Trials
| Trial Phase | Dosing Schedule | Dose Levels | MTD/RP2D | Key Toxicities |
|---|---|---|---|---|
| Phase I (N=60) [3] | 21/28 days or continuous 28/28 days | 15-450 mg once daily | 330 mg once daily (continuous) | Grade 3 maculopapular rash (DLT); Grade 1-2 nausea, rash, fatigue |
This compound has been extensively investigated in combination with various chemotherapeutic agents, targeted therapies, and endocrine treatments. The dosing schedules in combination regimens typically required modified administration approaches compared to single-agent therapy, often incorporating intermittent scheduling or dose reductions to manage overlapping toxicities while maintaining therapeutic efficacy.
Table 2: this compound Dosing in Combination Therapy Clinical Trials
| Trial Indication | Combination Agents | This compound Dose & Schedule | Key Findings |
|---|---|---|---|
| Advanced NSCLC [6] [4] | Paclitaxel + carboplatin ± bevacizumab or Pemetrexed + cisplatin ± bevacizumab | 330 mg (capsule) or 340 mg (tablet) on days 1-14 of 21-day cycle | MTD not reached; RP2D established; Grade ≥3 AEs in 86.4% of patients |
| Advanced solid tumors [7] | Erlotinib | 340 mg on "5 days on, 2 days off" schedule | RP2D with 100 mg erlotinib; Limited antitumor activity observed |
| ER+ advanced breast cancer [8] | Fulvestrant | 340 mg daily (Part 1) or 260 mg daily (Part 2) | No significant PFS improvement; Grade 3+ AEs: 61% (Part 1) and 36% (Part 2) |
| Advanced breast cancer [5] | Paclitaxel ± bevacizumab or trastuzumab | 260-330 mg daily on days 1-21 of 28-day cycle | MTD and RP2D established; Grade ≥3 AEs in 72.5% of patients |
| HER2-negative breast cancer [9] | Paclitaxel | 260 mg daily on days 1-5 every week | No PFS benefit in ITT population or PIK3CA mutants |
| Advanced solid tumors [10] | Palbociclib ± fulvestrant | 195 mg daily on days 1-21 of 28-day cycle | Phase Ib trial; Safety and tolerability assessment |
The dose modification strategies employed across these trials reflect the challenges of combining this compound with other active agents. In the FERGI trial investigating this compound with fulvestrant, the dose was reduced from 340 mg to 260 mg daily in part 2 of the study due to toxicity concerns that potentially limited its efficacy [8]. Similarly, in combination with erlotinib, the intermittent schedule of "5 days on, 2 days off" was implemented to manage overlapping toxicities, particularly rash and diarrhea [7]. These adjustments highlight the importance of schedule optimization when combining PI3K inhibitors with other targeted therapies or chemotherapeutic agents.
Comprehensive pharmacokinetic (PK) evaluation was performed across this compound clinical trials to characterize drug exposure and inform appropriate dosing regimens. The standardized sample collection protocol involved drawing blood samples at specified timepoints relative to this compound administration:
Plasma this compound concentrations were quantified using a validated HPLC/MS/MS method with demonstrated specificity, accuracy, and precision. Pharmacokinetic parameters including maximum observed plasma concentration (C~max~), time to C~max~ (T~max~), area under the plasma concentration-time curve (AUC), elimination half-life (t~1/2~), apparent oral clearance (CL/F), and volume of distribution (V~z~/F) were calculated using non-compartmental methods with validated software (WinNonlin version 5.2.1; Pharsight Corporation, Mountain View, CA) [3]. The established target therapeutic exposure for this compound was AUC >20 μM·hr, which was associated with significant pathway modulation in tumor tissue [3].
Pharmacodynamic (PD) assessments were implemented to demonstrate target engagement and pathway modulation following this compound administration. A multi-faceted approach was employed to evaluate PI3K pathway inhibition at different biological levels:
Platelet-rich plasma (PRP) analysis: Collection of PRP samples pre-dose and at 1, 3, 8, and 24 hours post-dose on days 1 and 15 of cycle 1 for assessment of phosphorylated AKT (Ser473) using an electrochemiluminescence assay (Luminex xMAP, Luminex Corp, Austin, TX) [3]
Tumor tissue analysis: Paired tumor biopsies collected pre-treatment and 1-4 hours post-dose on day 15 when feasible. Samples were fixed, sectioned, and stained with hematoxylin and eosin, and for phospho-S6 using anti-phospho-S6 (Ser235/236) and phospho-AKT (Serine 473) antibodies (Cell Signaling Technology Inc., Beverly, MA) [3]
Metabolic imaging: Whole body 18F-FDG-PET scans performed at baseline and 1-4 hours post-dose between day 22 and the end of cycle 1. A >25% decrease in 18F-FDG uptake was considered significant for target modulation [3]
Glucose metabolism: Plasma collected pre-dose and at 1 hour post-dose on cycle 1 day 1 for analysis of glucose and insulin levels at dose levels ≥100 mg to assess metabolic effects of PI3K inhibition [3]
Biomarker evaluations were integrated into this compound clinical trials to identify predictive biomarkers of response and resistance. The standardized biomarker protocol included:
*PIK3CA* mutation analysis: Mutations in the PIK3CA gene were identified in circulating tumor plasma DNA (ctDNA) using a site-specific molecular characterization protocol or in tumor tissue using validated methods [3] [8]. Archival tumor samples, fresh tumor biopsies, or circulating free DNA extracted from plasma or serum were acceptable sources for mutation analysis.
Pathway activation markers: Assessment of potential biomarkers of PI3K pathway activation, including PTEN loss by immunohistochemistry, PIK3CA amplification, and other genetic alterations that result in hyperactivation of the PI3K-AKT pathway [10].
Inclusion criteria for biomarker-directed trials: For studies focusing on PIK3CA-mutated cancers, mutation status was confirmed by an accredited laboratory, with mutations considered pathogenic if described as recurrent somatic mutations in the COSMIC database [10].
The safety profile of this compound has been characterized across multiple clinical trials, with consistent toxicities observed regardless of the specific combination partners. The most common adverse events associated with this compound treatment included low-grade nausea, rash, and fatigue, which were generally manageable with supportive care and dose modifications [3]. The dose-limiting toxicity identified in the first-in-human study was grade 3 maculopapular rash, which occurred in 2 of 3 patients at the 450 mg dose level and 1 of 7 patients at the 330 mg dose level [3].
In combination therapy regimens, the adverse event profile was often amplified, requiring dose adjustments and schedule modifications. In the FERGI trial combining this compound with fulvestrant, grade 3 or worse adverse events occurred in 54 (61%) of 89 patients in the this compound group compared to 22 (28%) of 79 patients in the placebo group [8]. Similarly, in a phase Ib study of this compound with paclitaxel ± bevacizumab or trastuzumab, grade ≥3 adverse events were reported in 50 (72.5%) of 69 patients [5]. These findings highlight the challenging toxicity profile of pan-PI3K inhibition, which ultimately limited the ability to maintain therapeutic drug exposures in combination regimens.
The efficacy of this compound has been modest across clinical trials, with limited single-agent activity and incremental benefits in combination approaches. In the first-in-human phase I study, two partial responses were observed among 60 patients: one with V600E BRAF mutant melanoma and another with platinum-refractory epithelial ovarian cancer exhibiting PTEN loss and PIK3CA amplification [3]. The overall response rate in this study was 3.3%, with additional patients achieving stable disease.
In randomized phase II trials, the addition of this compound to standard therapies generally did not significantly improve progression-free survival. The FERGI trial investigating this compound plus fulvestrant versus fulvestrant alone in ER+ advanced breast cancer demonstrated no significant improvement in median progression-free survival in the overall population (6.6 months vs. 5.1 months; HR 0.74; p=0.096) or in patients with PIK3CA mutations (6.5 months vs. 5.1 months; HR 0.73; p=0.268) [8]. Similarly, the PEGGY trial examining this compound plus paclitaxel versus paclitaxel alone in hormone receptor-positive, HER2-negative locally recurrent or metastatic breast cancer showed no significant improvement in median progression-free survival in the intention-to-treat population (8.2 months vs. 7.8 months; HR 0.95; p=0.83) or in patients with PIK3CA-mutated tumors (7.3 months vs. 5.8 months; HR 1.06; p=0.88) [9].
Figure 1: PI3K/AKT/mTOR Signaling Pathway and this compound Mechanism of Action
The PI3K/AKT/mTOR pathway is a crucial signaling cascade regulating fundamental cellular processes. This compound inhibits class I PI3K isoforms, preventing the conversion of PIP2 to PIP3 and subsequent activation of downstream effectors including AKT and mTOR. PTEN acts as a key negative regulator of this pathway through dephosphorylation of PIP3. Dysregulation of this pathway through PIK3CA mutations, PTEN loss, or other mechanisms occurs frequently in human cancers, making it an attractive therapeutic target [3] [2].
Figure 2: Comprehensive Clinical Trial Assessment Strategy for this compound
The clinical development of this compound incorporated comprehensive assessment strategies to establish optimal dosing, demonstrate target engagement, and identify potential biomarkers of response. The multiparametric evaluation included detailed pharmacokinetic characterization, pharmacodynamic assessments in both plasma and tumor tissue, and correlative biomarker studies to elucidate determinants of sensitivity and resistance [3]. This systematic approach facilitated the identification of the recommended phase II dose and schedule, while providing insights into the relationship between drug exposure, pathway modulation, and clinical outcomes.
The clinical development of this compound provides valuable insights into the challenges of targeting the PI3K pathway in cancer therapeutics. Despite strong preclinical rationale and demonstrated pathway modulation in early-phase trials, the clinical efficacy of this compound across multiple cancer types has been limited. Several factors may contribute to this observed efficacy gap, including inadequate drug exposure due to toxicity-related dose reductions, pathway redundancy and compensatory signaling mechanisms, and insufficient patient selection based on appropriate biomarkers.
The toxicity profile of this compound, particularly when combined with other active agents, has been a significant challenge throughout its clinical development. In the FERGI trial, the authors concluded that "dosing of this compound was limited by toxicity, potentially limiting its efficacy" and suggested that "for future assessment of PI3K inhibition as an approach to overcome resistance to hormonal therapy, inhibitors with greater selectivity than that of this compound might be needed to improve tolerability and potentially increase efficacy" [8]. This observation reflects the broader challenge in the development of pan-PI3K inhibitors, where therapeutic index is often narrow due to the essential role of PI3K signaling in normal physiological processes.
Future directions for PI3K pathway inhibition may include more selective inhibitors targeting specific isoforms, particularly PI3Kα, which may offer improved therapeutic indices. Additionally, rational combination strategies with other targeted agents, immunotherapy approaches, or novel mechanism-based therapies may help overcome resistance mechanisms and enhance antitumor activity. The development of better predictive biomarkers beyond PIK3CA mutations, such as functional imaging signatures or pathway dependency signatures, may also help identify patient populations most likely to benefit from PI3K inhibition.
The comprehensive clinical development program for this compound has provided fundamental insights into the practical challenges of targeting the PI3K pathway in cancer therapeutics. The established dosing schedules—ranging from 260 mg to 340 mg daily, typically using intermittent schedules such as 21-days-on/7-days-off or 5-days-on/2-days-off in combination regimens—represent the optimized balance between pathway inhibition and manageable toxicity. The detailed experimental protocols for pharmacokinetic, pharmacodynamic, and biomarker assessments provide valuable methodological frameworks for future drug development efforts in this pathway.
While the clinical efficacy of this compound has been limited, the extensive data generated across multiple trials contribute significantly to our understanding of PI3K pathway biology and therapeutic targeting. The lessons learned from the this compound development program continue to inform the design of next-generation PI3K pathway inhibitors and combination strategies, ultimately advancing the field of molecularly targeted cancer therapeutics.
The phosphatidylinositol 3-kinase (PI3K) pathway represents a critical signaling cascade in cancer biology, functioning as a central regulator of numerous cellular processes including cell proliferation, survival, metabolism, and angiogenesis. In non-small cell lung cancer (NSCLC), this pathway is frequently dysregulated through various mechanisms, making it an attractive therapeutic target. The PI3K/AKT/mTOR axis is abnormally activated in approximately 50%-70% of NSCLC cases, often through PIK3CA mutations, PTEN loss, or upstream receptor activation, contributing significantly to tumor progression and therapeutic resistance. [1] [2] [3]
Pictilisib (GDC-0941) is a potent, selective pan-PI3K inhibitor that targets all class I PI3K isoforms (α, β, γ, and δ). It functions by competitively binding to the ATP-binding site of PI3K catalytic subunits, thereby inhibiting the phosphorylation of PIP2 to PIP3, a crucial second messenger in the pathway. This inhibition leads to downstream suppression of AKT and mTOR signaling, ultimately resulting in cell cycle arrest, induction of apoptosis, and reduction of angiogenesis. The strategic combination of this compound with standard chemotherapy (carboplatin/paclitaxel) and antiangiogenic therapy (bevacizumab) represents a multimodal approach to target complementary pathways in NSCLC, potentially overcoming compensatory mechanisms that drive resistance to monotherapies. [4] [3]
The foundational clinical evidence supporting the use of this compound in NSCLC derives from a phase IB dose-escalation study designed to evaluate the safety, tolerability, and preliminary efficacy of this compound in combination with standard first-line regimens. This study employed a 3 + 3 dose-escalation design with a starting daily dose of 60 mg this compound administered on days 1-14 of a 21-day cycle. Depending on bevacizumab eligibility and NSCLC histology, patients received one of four combination regimens: (1) paclitaxel + carboplatin (PC), (2) paclitaxel + carboplatin + bevacizumab (PCB), (3) pemetrexed + cisplatin (PeC), or (4) pemetrexed + cisplatin + bevacizumab (PeCB). The primary objectives were to assess safety, tolerability, dose-limiting toxicities (DLTs), maximum tolerated dose (MTD), and recommended phase II dose (RP2D) for each combination. [4]
Table 1: Patient Demographics and Treatment Regimens in the Phase IB Study
| Characteristic | Details |
|---|---|
| Total Patients | 66 |
| Study Design | Phase IB, 3+3 dose escalation |
| Treatment Arms | PC, PCB, PeC, PeCB |
| This compound Schedule | Days 1-14 of 21-day cycle |
| Primary Objectives | Safety, DLTs, MTD, RP2D |
| Secondary Objectives | PK, preliminary efficacy |
The study determined that the maximum tolerated dose was not reached in any treatment arm, and the recommended phase II dose of this compound was established as 330 mg for capsules or 340 mg for tablets on a '14 days on, 7 days off' schedule. Among the 66 treated patients, the best confirmed response was partial response in 29 patients (43.9%) and stable disease in 20 patients (30.9%), demonstrating promising antitumor activity. The disease control rate across all cohorts was 74.8%, indicating substantial clinical benefit from the combination approaches. [4]
Table 2: Efficacy Outcomes from Phase IB Clinical Trial
| Efficacy Parameter | All Patients (n=66) | PCB Subgroup |
|---|---|---|
| Objective Response Rate | 43.9% | Similar range across arms |
| Disease Control Rate | 74.8% | Similar range across arms |
| Partial Response | 29 patients (43.9%) | Not specified |
| Stable Disease | 20 patients (30.9%) | Not specified |
| Treatment Discontinuation | 9 patients (13.6%) due to AEs | Not specified |
The combination of this compound with chemotherapy and bevacizumab demonstrated a manageable safety profile with expected class-effects of PI3K inhibition. All 66 treated patients experienced at least one adverse event, with grade ≥III adverse events occurring in 57 patients (86.4%). Serious adverse events and deaths were reported in 56 (84.8%) and 9 (13.6%) patients, respectively, though the relationship to study treatment varied. Only three patients across all four arms experienced dose-limiting toxicities, supporting the feasibility of combining this compound with standard first-line regimens. The most common treatment-related adverse events included hematologic toxicities, rash, fatigue, and gastrointestinal disturbances such as nausea, diarrhea, and decreased appetite. [4]
Recent real-world evidence on combination therapies in NSCLC provides additional context for the safety profile of multi-agent regimens. A 2025 retrospective study assessing atezolizumab plus bevacizumab, carboplatin, and paclitaxel (ABCP) reported that treatment-related adverse events occurred in 96.4% of patients, with grade 3-4 events in 78.6%. Hematologic toxicities were most frequent, while pneumonitis was reported in only 3.6% of patients, and no treatment-related deaths occurred. These findings suggest that complex combination regimens can be administered with acceptable toxicity when appropriate monitoring and management strategies are implemented. [5]
For studies investigating this compound in combination with carboplatin and bevacizumab, appropriate patient selection is critical. Inclusion criteria should comprise: (1) histologically or cytologically confirmed non-small cell lung cancer; (2) advanced (Stage IIIB/IIIC) or metastatic (Stage IV) disease not amenable to curative therapy; (3) measurable disease per RECIST v1.1 criteria; (4) ECOG performance status of 0-1; and (5) adequate organ function. Key exclusion criteria include: (1) prior systemic therapy for advanced disease (adjuvant/neoadjuvant therapy completed >6 months prior is allowed); (2) history of hemoptysis; (3) untreated brain metastases; (4) significant cardiovascular disease; and (5) contraindications to bevacizumab. [4] [5]
Patient stratification should consider histological subtype (squamous vs. non-squamous), bevacizumab eligibility, and molecular biomarkers including PD-L1 expression status and PI3K pathway activation markers. While the original phase IB study did not select patients based on PI3K pathway alterations, future studies should consider enrichment strategies focusing on patients with PIK3CA mutations, PTEN loss, or AKT activation to enhance the likelihood of detecting clinical efficacy. [4] [3]
The following detailed protocol outlines the administration of this compound in combination with carboplatin and bevacizumab for advanced NSCLC:
This compound Administration: Administer at the recommended phase II dose of 330 mg (capsules) or 340 mg (tablets) orally once daily on days 1-14 of each 21-day cycle. Doses should be taken at approximately the same time each day, either with a light meal or on an empty stomach, maintaining consistency throughout treatment. Capsules should be swallowed whole with water and not chewed or crushed. [4]
Carboplatin Administration: Administer intravenously at a dose of AUC 6 mg/mL/min on day 1 of each 21-day cycle. Carboplatin should be infused over 30-60 minutes following paclitaxel administration. Dose adjustments for subsequent cycles should be based on platelet count and creatinine clearance using the Calvert formula. [4] [5]
Bevacizumab Administration: Administer intravenously at a dose of 15 mg/kg on day 1 of each 21-day cycle. The first infusion should be administered over 90 minutes; if well tolerated, the second infusion may be administered over 60 minutes, and subsequent infusions over 30 minutes. Bevacizumab should not be administered until at least 28 days following major surgery and until the surgical wound is fully healed. [4] [5]
Paclitaxel Administration: Administer intravenously at a dose of 200 mg/m² on day 1 of each 21-day cycle. Premedication with dexamethasone, diphenhydramine, and an H2 antagonist should be administered to prevent hypersensitivity reactions. Paclitaxel should be infused over 3 hours before carboplatin administration. [4] [5]
Table 3: Dose Modification Guidelines for Treatment-Related Adverse Events
| Adverse Event | This compound Modification | Chemotherapy/Bevacizumab Modification |
|---|---|---|
| Grade 2 Rash | Maintain dose with supportive care | No modification |
| Grade 3 Rash | Interrupt until resolves to ≤Grade 1, then resume at reduced dose (260 mg) | Consider temporary interruption |
| Grade 3 Diarrhea | Interrupt until resolves to ≤Grade 1, then resume at reduced dose | Consider temporary interruption |
| Grade 3 Hyperglycemia | Interrupt until adequate control, consider endocrinology consultation | No modification |
| Grade 4 Adverse Event | Discontinue permanently | Discontinue permanently |
| Hematologic Toxicity | Consider dose interruption | Delay until recovery per guidelines |
Treatment should continue until disease progression, unacceptable toxicity, or patient withdrawal. For responding patients after 4-6 cycles of chemotherapy, consideration may be given to continuing this compound and bevacizumab as maintenance therapy while discontinuing platinum-based chemotherapy. [4]
Tumor assessments should be performed at baseline and every 6-8 weeks during treatment using contrast-enhanced CT scans of the chest, abdomen, and pelvis. Additional imaging such as MRI brain or bone scans should be performed if clinically indicated. Response should be evaluated using RECIST v1.1 criteria, with all responses confirmed by subsequent assessments at least 4 weeks later. [4] [5]
Pharmacodynamic evaluations should include assessment of PI3K pathway inhibition in paired tumor biopsies (when feasible) collected at baseline and during treatment (e.g., cycle 1 day 8-15). Analysis should include:
Next-generation sequencing of tumor tissue or circulating tumor DNA should be performed to identify potential predictive biomarkers, including PIK3CA mutations, PTEN alterations, and other pathway mutations. PD-L1 expression should be assessed using validated immunohistochemical assays. [4] [1] [3]
The PI3K/AKT/mTOR pathway represents a central signaling network that regulates fundamental cellular processes. In normal physiology, PI3K activation occurs through upstream signals from receptor tyrosine kinases (RTKs), leading to phosphorylation of PIP2 to generate PIP3, which serves as a docking site for AKT. Once recruited to the membrane, AKT undergoes phosphorylation at two critical sites (Thr308 by PDK1 and Ser473 by mTORC2), enabling full activation and subsequent regulation of numerous downstream substrates involved in cell survival, proliferation, and metabolism. [1] [2] [3]
In NSCLC, this pathway is frequently hyperactivated through multiple mechanisms, including:
This compound exerts its antitumor effects by binding to the ATP-binding pocket of class I PI3K isoforms, preventing phosphorylation of PIP2 to PIP3. This inhibition disrupts the entire downstream signaling cascade, leading to cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis. The combination with carboplatin enhances DNA damage induction while bevacizumab simultaneously targets the VEGF-mediated angiogenic pathway, creating a multi-pronged attack on tumor growth and survival mechanisms. [4] [3]
Diagram 1: PI3K/AKT/mTOR Signaling Pathway and Therapeutic Intervention Points. This diagram illustrates the key components of the PI3K pathway and the mechanisms by which this compound, carboplatin, and bevacizumab exert their antitumor effects.
Despite initial responses to PI3K inhibition, acquired resistance frequently develops through multiple adaptive mechanisms. Understanding these resistance pathways provides the rationale for combination therapy approaches:
Feedback loop activation: PI3K inhibition disrupts normal negative feedback regulation, leading to increased expression and activation of upstream receptor tyrosine kinases such as EGFR, HER3, and IGF-1R, which reactivate downstream signaling.
Alternative pathway activation: Tumor cells activate compensatory signaling pathways including the MAPK/ERK cascade, JAK/STAT signaling, or Wnt/β-catenin pathways to maintain survival and proliferation.
Genomic alterations: Acquisition of mutations in PI3K pathway components (PIK3CA, PIK3CB, PIK3R1, AKT) or loss of PTEN function can restore pathway activity despite continued inhibitor exposure.
Metabolic adaptations: Cancer cells undergo metabolic reprogramming to bypass PI3K dependency, enhancing glycolytic flux, glutamine metabolism, or autophagy to meet energy and biosynthetic demands.
The combination of this compound with carboplatin and bevacizumab addresses several potential resistance mechanisms simultaneously. Carboplatin induces DNA damage independent of PI3K signaling status, while bevacizumab targets the tumor vasculature and may normalize tumor blood flow, potentially enhancing drug delivery. Additionally, bevacizumab has immunomodulatory effects that may complement PI3K inhibition in the tumor microenvironment. [1] [3]
Diagram 2: PI3K Inhibitor Resistance Mechanisms and Combination Therapy Strategies. This diagram outlines the primary resistance mechanisms to PI3K inhibition and how combination approaches can address these adaptive responses.
The combination of this compound with carboplatin and bevacizumab represents a promising therapeutic approach for advanced NSCLC based on strong biological rationale and preliminary clinical evidence. The phase IB study established a feasible safety profile and recommended phase II dose while demonstrating encouraging antitumor activity with an objective response rate of 43.9% and disease control rate of 74.8%. These findings support further investigation of this combination in randomized controlled trials. [4]
Future research directions should focus on several key areas:
Biomarker development: Identification of predictive biomarkers remains crucial for patient selection. Potential candidates include PIK3CA mutations, PTEN expression, AKT phosphorylation status, and gene expression signatures of PI3K pathway activation. Both tumor tissue and liquid biopsy approaches should be explored.
Novel combination strategies: Investigation of this compound with other therapeutic modalities, including immunotherapy agents, novel targeted therapies, and alternative chemotherapy backbones, may enhance efficacy while managing toxicity.
Mechanistic studies: Deeper understanding of resistance mechanisms and adaptive responses to PI3K inhibition will inform rational combination strategies and sequencing approaches.
Dose optimization: Exploration of alternative dosing schedules, including intermittent dosing and pharmacokinetically-guided dose individualization, may improve the therapeutic index.
The ongoing development of this compound combinations in NSCLC exemplifies the continued evolution of targeted therapy in oncology, moving beyond single-agent approaches toward rationally designed multimodal regimens that address the complexity of oncogenic signaling networks and therapeutic resistance. [4] [3]
The treatment of estrogen receptor-positive (ER+) breast cancer is often hindered by the development of resistance to endocrine therapy. A key mechanism of this resistance is the hyperactivation of the phosphatidylinositol 3-kinase (PI3K) signaling pathway [1] [2]. Preclinical models demonstrate that such activation allows cancer cells to escape hormone dependence, an effect that can be reversed with PI3K inhibitors [1].
Pictilisib (GDC-0941) is an oral, pan-class I PI3K inhibitor that targets all four isoforms (p110α, p110β, p110γ, and p110δ) [1] [2]. The rationale for combining this compound with fulvestrant—a selective estrogen receptor degrader (SERD)—is to simultaneously target the ER and this key resistance pathway, thereby overcoming or delaying endocrine resistance [1] [3]. Activating mutations in the PIK3CA gene (encoding the p110α subunit) are found in approximately 40% of ER+/HER2- breast cancers, making them a potential biomarker for treatment response [4] [1].
The diagram below illustrates the mechanistic rationale for this combination therapy.
The FERGI trial was a two-part, randomized, double-blind, placebo-controlled, phase 2 study that investigated the efficacy of this compound plus fulvestrant versus placebo plus fulvestrant in postmenopausal women with ER-positive, HER2-negative advanced breast cancer who had progressed on or after prior aromatase inhibitor therapy [1] [2].
The tables below summarize the key efficacy outcomes from the trial.
Table 1: Progression-Free Survival (PFS) in the FERGI Trial (Part 1) [1]
| Patient Population | Treatment Arm | Median PFS (Months) | Hazard Ratio (HR) | 95% CI | P-value |
|---|---|---|---|---|---|
| Intention-to-Treat (ITT) | This compound + Fulvestrant | 6.6 | 0.74 | 0.52–1.06 | 0.096 |
| Placebo + Fulvestrant | 5.1 | ||||
| ER+ and PR+ Subgroup | This compound + Fulvestrant | 7.4 | 0.44 | 0.28–0.68 | Significant* |
| Placebo + Fulvestrant | 3.7 | ||||
| PIK3CA-Mutated (Tumor) | This compound + Fulvestrant | 6.5 | 0.73 | 0.42–1.28 | 0.268 |
| Placebo + Fulvestrant | 5.1 | ||||
| PIK3CA Wild-Type (Tumor) | This compound + Fulvestrant | 5.8 | 0.72 | 0.42–1.23 | 0.23 |
| Placebo + Fulvestrant | 3.6 |
Note: The improvement in the ER+/PR+ subgroup was statistically significant, though the primary endpoint (PFS in the ITT population) was not met. The exact P-value for the subgroup was reported as significant (P=0.002 in other publications [5]).
Table 2: Key Secondary Efficacy Endpoints (Part 1) [1] [6]
| Endpoint | Treatment Arm | Outcome | Notes |
|---|---|---|---|
| Objective Response Rate (ORR) | This compound + Fulvestrant | Not significantly different from placebo | Combined analysis of PI3K inhibitors shows improved ORR [6]. |
| Clinical Benefit Rate (CBR) | This compound + Fulvestrant | Not significantly different from placebo | Defined as complete/partial response or stable disease ≥24 weeks [6]. |
The combination of this compound and fulvestrant was associated with a higher incidence of adverse events compared to fulvestrant alone [4] [1]. The most frequent treatment-emergent adverse events are summarized below.
Table 3: Common Adverse Events (All Grades) in the FERGI Trial (Part 1) [4] [1] [5]
| Adverse Event | This compound + Fulvestrant (n=89) | Placebo + Fulvestrant (n=79) |
|---|---|---|
| Diarrhea | 63% | 9% |
| Nausea | 48% | 19% |
| Rash | 43% | 6% |
| Dysgeusia (altered taste) | 35% | 0% |
| Fatigue | 27% | 20% |
| Decreased Appetite | 19% | 6% |
| Hyperglycemia | 17% | 5% |
| Vomiting | 20% | 4% |
For researchers seeking to replicate or understand the clinical methodology, here is a detailed protocol based on the FERGI trial design [1] [2].
The FERGI trial demonstrated that the addition of the pan-PI3K inhibitor this compound to fulvestrant did not significantly improve PFS in the overall population of patients with endocrine-resistant, ER+ advanced breast cancer [1] [2]. A promising signal of efficacy was observed in the ER+/PR+ subgroup, suggesting that tumors with a more hormonally dependent phenotype may derive greater benefit from this combination [4] [5].
However, the clinical development of this compound in this setting has been halted. The significant dose-limiting toxicities and the modest efficacy benefit, coupled with the emergence of more potent and selective PI3K inhibitors (such as alpelisib), have shifted the research focus away from this compound [7] [1] [5]. Future applications should consider biomarkers beyond PIK3CA mutations (e.g., ctDNA analysis) and prioritize agents with improved therapeutic indices [8] [6].
| Aspect | Details |
|---|---|
| Study Identifier | NCT00960960 (Phase Ib) [1] [2] |
| Patient Population | Postmenopausal women with hormone receptor-positive, locally recurrent or metastatic breast cancer [2] |
| Regimen | This compound (260 mg orally, daily) + Letrozole (2.5 mg, daily) [1] [2] |
| Primary Objective | Safety, tolerability, and identification of the maximum tolerated dose (MTD) [1] [2] |
| Key Safety Findings | Manageable safety profile in Phase Ib; all patients (69/69) experienced at least one adverse event [1] [2]. |
| Key Efficacy Findings | Supported further investigation; however, a subsequent Phase II trial (FERGI) found no significant improvement in progression-free survival when this compound was added to fulvestrant [3]. |
The initial Phase Ib study concluded that the combination had a "manageable" safety profile [1] [2]. However, a later, larger Phase II study (FERGI) investigating this compound with fulvestrant (another endocrine therapy) in a similar patient population revealed critical limitations:
The initial rationale for combining this compound with letrozole was based on strong preclinical evidence of crosstalk between the PI3K signaling pathway and estrogen receptor signaling. In hormone receptor-positive breast cancer, hyperactivation of the PI3K pathway is a known mechanism of resistance to endocrine therapies like letrozole [3] [4]. Inhibiting both pathways simultaneously was hypothesized to overcome this resistance.
The diagram below illustrates the signaling pathways and the theoretical basis for the combination therapy.
The experience with this compound highlighted the challenges of first-generation pan-PI3K inhibitors. Current research has shifted towards more targeted agents:
PIK3CA mutations and reduce off-target toxicity [5] [6].PIK3CA-mutated, HR+/HER2- advanced breast cancer [5].
This compound (GDC-0941) is a potent, selective, and orally available class I pan-phosphatidylinositol 3-kinase (PI3K) inhibitor that has emerged as a promising candidate for host-directed therapy against influenza virus infections. Originally developed for oncology applications, this compound targets the PI3K/AKT/mTOR signaling pathway, which plays crucial roles in cell growth, survival, and metabolism. The repurposing of this compound for antiviral applications represents an innovative strategy to address the limitations of current direct-acting antivirals, particularly against emerging drug-resistant influenza strains. This compound exerts its antiviral effects by inhibiting virus-supportive cellular functions rather than targeting viral components directly, thereby potentially creating a higher barrier to resistance and offering broad-spectrum activity against multiple influenza strains [1] [2].
The PI3K pathway is hijacked by influenza viruses at multiple stages of their replication cycle, including viral entry, endosomal trafficking, and suppression of host cell apoptosis. This compound specifically inhibits all four isoforms of class I PI3Ks (p110α, p110β, p110δ, and p110γ) with IC50 values in the nanomolar range (3 nM for PI3Kα and PI3Kδ, 33 nM for PI3Kβ, and 75 nM for PI3Kγ) [3]. Beyond its well-characterized role in cancer, this inhibitory activity disrupts critical host mechanisms that influenza viruses depend on for efficient replication. Previous phase I and II clinical trials in oncology patients have established this compound's pharmacokinetic profile and safety data, significantly accelerating its potential translation into antiviral therapeutic development [4].
This compound is a small molecule with the chemical formula C23H27N7O3S2 and a molecular weight of 513.636 g/mol. It is classified as a thienopyrimidine derivative and features structural elements including a methylsulfonyl piperazine group and morpholine ring that contribute to its potent inhibition of PI3K isoforms [5]. The compound demonstrates dose-proportional pharmacokinetics following oral administration, with rapid absorption and a manageable safety profile observed in human clinical trials at doses ranging from 60-330 mg [4].
Recent biophysical studies have characterized this compound's interaction with human serum albumin (HSA), revealing moderate affinity binding (association constant ~10⁵ M⁻¹) at Sudlow's site I in subdomain IIA. Van der Waals interactions represent the primary binding forces, and the compound induces conformational changes in HSA that may influence its distribution and delivery in the bloodstream [6]. This information is crucial for optimizing dosing regimens and delivery strategies for antiviral applications.
This compound has demonstrated potent antiviral efficacy across multiple cell culture models of influenza infection. Studies conducted in human lung epithelial cell lines (A549, Calu-3) and bronchioepithelial cells (NCI-H441) infected with various influenza strains (H1N1, H3N2, H7N7) have consistently shown dose-dependent inhibition of viral replication [1] [2].
Table 1: In Vitro Antiviral Efficacy of this compound Against Influenza Viruses
| Cell Line | Virus Strain | EC₅₀ (μM) | Viral Titer Reduction | Key Findings |
|---|---|---|---|---|
| A549 | A/PR/8/34 (H1N1) | 2.5-5 μM | ~2 log₁₀ | Inhibition at early stages of infection |
| Calu-3 | A/PR/8/34 (H1N1) | 1-2.5 μM | ~1.5-2 log₁₀ | Reduced viral protein expression |
| NCI-H441 | SC35M (H7N7) | 5-10 μM | ~1.5 log₁₀ | Attenuated cytopathic effects |
| A549 | Pandemic H1N1 | 2.5-5 μM | ~2-2.5 log₁₀ | Blocked PI3K activation by NS1 protein |
Treatment with this compound resulted in significant reduction in viral titers, viral protein expression, and virus-induced cytopathic effects. The compound was effective when administered both prior to and during active infection, suggesting it targets early stages of the viral lifecycle, including viral entry and initial replication events [2].
The therapeutic potential of this compound has been validated in a murine model of influenza pneumonia, confirming the relevance of in vitro findings to more complex physiological systems [1] [2].
Table 2: In Vivo Efficacy of this compound in Murine Influenza Model
| Parameter | Control Group | This compound Group | Significance |
|---|---|---|---|
| Lung viral titer (Day 3) | 10⁶ PFU/mL | 10⁴.⁵ PFU/mL | ~1.5 log reduction |
| Inflammatory markers | Severe inflammation | Moderate inflammation | Significant improvement |
| Body weight loss | >20% | <10% | Better maintenance |
| Survival rate | 40% | 80% | Significant improvement |
Mice were infected with a mouse-adapted pandemic influenza A(H1N1)pdm09 variant (HA-G222-mpJena/5258) and treated orally with this compound at 150 mg/kg daily for three days. Treatment resulted in significantly reduced viral loads in lung tissue and ameliorated infection-associated inflammatory responses, leading to improved clinical outcomes and survival rates [2].
Purpose: To evaluate the antiviral efficacy of this compound in cell culture models of influenza infection.
Materials:
Procedure:
Technical notes:
Purpose: To evaluate the therapeutic efficacy of this compound in a mammalian model of influenza infection.
Materials:
Procedure:
Technical notes:
This compound exerts its antiviral effects through targeted inhibition of the cellular PI3K pathway, which influenza viruses co-opt at multiple stages of their replication cycle. The PI3K signaling module represents a critical host dependency factor for influenza virus propagation [1] [2].
Diagram 1: Mechanism of this compound Antiviral Action Against Influenza Virus. This compound inhibits PI3K activation at multiple points in the influenza virus replication cycle.
The PI3K pathway is activated during influenza infection through multiple mechanisms: (1) during viral attachment and entry to promote internalization; (2) through viral RNA sensory pathways early in infection; and (3) via direct interaction between the viral non-structural protein NS1 and the regulatory subunit p85 of PI3K in later stages. This activation prevents premature apoptosis of infected cells, thereby supporting efficient viral replication. This compound disrupts this virus-supportive environment by specifically inhibiting PI3K activity, leading to reduced viral propagation and enhanced cellular antiviral responses [1] [2].
The comprehensive evaluation of this compound's antiviral activity involves a series of integrated experimental approaches from in vitro mechanisms to in vivo validation.
Diagram 2: Integrated Workflow for Evaluating this compound Antiviral Activity. The comprehensive approach spans from cellular mechanisms to whole-organism therapeutic validation.
The repurposing of this compound as a host-directed antiviral therapeutic represents a promising strategy for addressing current limitations in influenza management. By targeting host factors essential for viral replication rather than viral components directly, this compound offers several potential advantages: a higher genetic barrier to resistance, broad-spectrum activity across diverse influenza strains, and potential synergy with existing direct-acting antivirals [1] [7].
Current challenges in this compound development for antiviral applications include optimizing its therapeutic window to maximize antiviral efficacy while minimizing potential side effects associated with PI3K pathway inhibition. Future research directions should focus on:
The integration of this compound into the antiviral development pipeline demonstrates the value of drug repurposing approaches for rapidly addressing emerging infectious disease threats. As resistance to current influenza antivirals continues to evolve, host-directed therapies like this compound offer complementary mechanisms that could extend the utility of existing treatment regimens and improve outcomes for patients with severe influenza infections [1] [7] [8].
Phosphatidylinositol 3-kinase (PI3K) signaling represents one of the most frequently dysregulated pathways in human cancer, governing essential cellular processes including proliferation, survival, metabolism, and vesicular trafficking. The PI3K/AKT/mTOR axis integrates signals from various upstream receptors, including receptor tyrosine kinases (RTKs) and G-protein coupled receptors (GPCRs), translating them into intracellular responses that promote oncogenesis when aberrantly activated. This compound (GDC-0941) emerged as a first-generation, orally bioavailable pan-class I PI3K inhibitor designed to target all four class I PI3K isoforms (p110α, p110β, p110δ, and p110γ) with potent activity. As a ATP-competitive inhibitor, this compound binds reversibly to the ATP-binding pocket within the catalytic domain of PI3K enzymes, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), thereby disrupting downstream signaling cascades that drive tumorigenesis.
The development of this compound originated from a collaborative research program between academic institutions (The Institute of Cancer Research), biotech companies (Piramed Pharma), and pharmaceutical partners (Genentech/Roche), representing a pioneering effort in PI3K inhibitor development. Despite its eventual discontinuation in clinical development due to challenges with therapeutic window, this compound remains an invaluable research tool compound for investigating PI3K pathway biology and validating PI3K as a therapeutic target. Furthermore, the extensive preclinical and clinical data generated with this compound informed the development of next-generation, isoform-selective PI3K inhibitors that have successfully gained regulatory approval. These application notes provide detailed methodologies for employing this compound in both basic and translational research settings, encompassing biochemical assays, cellular models, and in vivo applications.
This compound possesses a complex molecular architecture featuring a thieno[3,2-d]pyrimidine core structure substituted with key functional groups that optimize binding within the ATP pocket of PI3K enzymes. The compound is characterized as a sulfonamide derivative incorporating multiple heterocyclic systems including an indazole ring, a morpholine ring, and a methylsulfonyl-substituted piperazine ring connected via a methyl linker. This specific arrangement of molecular motifs enables high-affinity interaction with the conserved kinase domain while maintaining drug-like properties suitable for oral administration.
Table 1: Comprehensive Molecular and Pharmacological Properties of this compound
| Property | Specification | Research Significance |
|---|---|---|
| Chemical Identifiers | INN: this compound; CAS: 957054-30-7; Codes: GDC-0941, RG7321 | Standardization of experimental references and material sourcing |
| Molecular Formula | C({23})H({27})N({7})O({3})S(_{2}) | Calculation of molar solutions and metabolic predictions |
| Molecular Weight | 513.64 g/mol | Preparation of molar solutions for in vitro and in vivo studies |
| Mechanism of Action | ATP-competitive pan-class I PI3K inhibitor | Reversible pathway inhibition with dose-dependent effects |
| IC(_{50}) Values | p110α: 3 nM; p110δ: 3 nM (cell-free assays) | Nanomolar potency enables effective target engagement at low concentrations |
| Solubility | Aqueous: 0.0661 mg/mL (predicted); DMSO: >25 mg/mL | Requirement for DMSO stock solutions with final dilution in aqueous buffers |
| Lipophilicity | logP: 2.24-2.46 (predicted) | Balanced hydrophilicity/lipophilicity for cell permeability |
| Protein Binding | Extensive (>90% based on similar compounds) | Consideration of free fraction available for target engagement |
The pharmacological activity of this compound demonstrates potent inhibition across all class I PI3K isoforms, with particular affinity for p110α and p110δ (IC(_{50}) = 3 nM in cell-free assays). This pan-isoform inhibition profile differentiates this compound from later-generation isoform-selective inhibitors and makes it particularly valuable for investigating cancers with complex PI3K activation mechanisms or those involving multiple isoforms. However, researchers should note that this broad targeting profile also contributes to the narrow therapeutic window observed in clinical trials, as inhibition of non-mutant isoforms in normal tissues can lead to on-target, off-tumor toxicities.
The following diagram illustrates the PI3K signaling pathway and this compound's mechanism of action at the molecular level:
Diagram 1: PI3K/AKT/mTOR signaling pathway and this compound mechanism of action. This compound competitively inhibits PI3K activation, preventing the conversion of PIP2 to PIP3 and subsequent downstream signaling events that promote oncogenic processes.
As illustrated in Diagram 1, this compound exerts its effects by competitively binding to the ATP-binding pocket of class I PI3K enzymes, preventing the phosphorylation of PIP2 to PIP3. This inhibition disrupts the recruitment of AKT and other pleckstrin homology (PH) domain-containing proteins to the cell membrane, thereby abrogating the activation of downstream effectors including mTOR. The diagram also highlights the regulatory role of PTEN, a tumor suppressor that functions as a lipid phosphatase opposing PI3K activity by dephosphorylating PIP3 back to PIP2. Cancers with PTEN loss or mutation exhibit constitutive PI3K pathway activation and may demonstrate heightened sensitivity to this compound-mediated inhibition.
The anti-proliferative effects of this compound can be quantitatively evaluated using standardized cell viability assays across a panel of cancer cell lines with varying genetic backgrounds. The following protocol describes the methodology for assessing this compound sensitivity using the Cell Counting Kit-8 (CCK-8) assay, which measures cellular metabolic activity as a surrogate for viability:
Cell Plating: Seed osteosarcoma (MG-63, U2OS, Saos2, 143B) or breast cancer (MCF-7, MDA-MB-231) cell lines in 96-well plates at a density of 1-2 × 10³ cells/well in 100 μL of appropriate growth medium (DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin/streptomycin). Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂. [1]
Compound Treatment: Prepare serial dilutions of this compound in DMSO followed by further dilution in complete cell culture medium to achieve final concentrations typically ranging from 0.01 μM to 10 μM. Include vehicle control (DMSO at equivalent concentration, typically <0.1%). After 24 hours of cell attachment, replace medium with this compound-containing or control medium. Each concentration should be tested in at least triplicate wells. [1]
Incubation and Detection: Incubate cells with this compound for 48-72 hours. At the endpoint, add 10 μL of CCK-8 solution directly to each well and incubate for 1-4 hours at 37°C. Measure absorbance at 450 nm using a microplate reader. Calculate percentage viability relative to vehicle-treated controls and determine IC₅₀ values using non-linear regression analysis in software such as GraphPad Prism. [1]
Table 2: Protocol for Cell Cycle Analysis by Flow Cytometry Following this compound Treatment
| Step | Parameter | Specification | Quality Control |
|---|---|---|---|
| Cell Treatment | This compound Concentration | 0-5 μM (dose range) | Include vehicle control (DMSO) |
| Treatment Duration | 24 hours | Confirm >70% viability in control | |
| Cell Harvest | Trypsinization | Standard protocol | Pool floating and adherent cells |
| Washes | 2× with cold PBS | Complete removal of serum | |
| Fixation | Reagent | 70% ethanol | Add dropwise while vortexing |
| Conditions | -20°C overnight | Minimum 4 hours, maximum 1 week | |
| Staining | RNase Treatment | 100 μg/mL | 37°C for 30 minutes |
| Propidium Iodide | 50 μg/mL final concentration | Protect from light | |
| Analysis | Instrument | Flow cytometer (e.g., Beckman CytoFLEX) | Calibrate with reference beads |
| Software | ModFit LT or equivalent | Minimum 10,000 events per sample |
Cell cycle analysis following this compound treatment typically reveals G0/G1 phase arrest, consistent with the role of PI3K signaling in promoting cell cycle progression. This effect is observed at concentrations above the IC₅₀ for proliferation inhibition and demonstrates the cytostatic activity of this compound as a single agent. [1]
While this compound alone primarily induces cell cycle arrest rather than apoptosis, it can enhance apoptotic effects when combined with conventional chemotherapeutic agents. The following protocol describes assessment of apoptosis using Annexin V/propidium iodide (PI) staining:
Combination Treatment: Seed cells (e.g., MG-63, U2OS) in 6-well plates at 2.5 × 10⁵ cells/well and allow to adhere overnight. Treat cells with this compound (0-5 μM), doxorubicin (0-1 μM), or the combination for 24-48 hours. Include appropriate vehicle controls. [1]
Staining Procedure: Harvest both adherent and floating cells by trypsinization and combine. Wash cells twice with cold PBS and resuspend in 100 μL of 1× binding buffer at a density of 1 × 10⁶ cells/mL. Add 5 μL of Annexin V-FITC and 5 μL of PI to each sample and incubate for 15 minutes at room temperature in the dark. Add 400 μL of 1× binding buffer and analyze by flow cytometry within 1 hour. [1]
Data Interpretation: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis/necrosis (Annexin V-positive, PI-positive). The combination of this compound with doxorubicin typically demonstrates enhanced apoptotic response compared to either agent alone, supporting the role of PI3K inhibition in chemosensitization. [1]
Confirmation of target engagement and pathway inhibition is essential for validating this compound activity in cellular models. Western blot analysis of key phosphorylated proteins in the PI3K/AKT/mTOR axis provides direct evidence of pharmacodynamic effects:
Cell Lysis and Protein Extraction: Treat cells with this compound (0.1-5 μM) for 2-24 hours. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 14,000 × g for 15 minutes at 4°C and collect supernatant. Determine protein concentration using BCA assay. [2]
Electrophoresis and Transfer: Resolve 20-40 μg of protein per lane by SDS-PAGE (8-12% gels depending on target protein molecular weight). Transfer to PVDF membranes using standard wet or semi-dry transfer systems. [2]
Immunoblotting: Block membranes with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with primary antibodies diluted in blocking buffer overnight at 4°C. Key antibodies include: anti-phospho-AKT (Ser473, 1:1000), anti-total AKT (1:2000), anti-phospho-S6 ribosomal protein (Ser235/236, 1:1000), anti-total S6 (1:2000), and anti-β-actin (1:5000) as loading control. [2]
Detection and Analysis: After incubation with appropriate HRP-conjugated secondary antibodies, develop blots using enhanced chemiluminescence substrate. Imaging and densitometric analysis should demonstrate dose-dependent reduction in p-AKT (Ser473) levels, with maximal inhibition typically observed at concentrations ≥1 μM this compound. Total AKT levels should remain constant, confirming specific pathway inhibition rather than general toxicity. [2]
This compound demonstrates differential activity across cancer types based on their molecular characteristics and dependency on PI3K signaling. As a single agent, its efficacy is most pronounced in models with clear pathway activation through mechanisms such as PIK3CA mutations, PTEN loss, or receptor tyrosine kinase amplification. Research applications of this compound as a single agent include:
Molecular Subtype Validation: this compound serves as a tool compound for validating PI3K pathway dependency in novel cancer models or patient-derived xenografts. Sensitivity correlates with baseline phosphorylation of AKT and other pathway components, with PIK3CA-mutant models generally showing greater response than wild-type counterparts. [1] [2]
Osteoclast Differentiation Studies: In bone-related cancers such as osteosarcoma, this compound inhibits osteoclast differentiation and bone resorption in vitro at concentrations of 0.5-2 μM. For these applications, treat bone marrow-derived macrophages with 30 ng/mL M-CSF and 50 ng/mL RANKL in the presence or absence of this compound for 7 days, with medium changes every other day. Tartrate-resistant acid phosphatase (TRAP) staining typically shows dose-dependent reduction in multinucleated osteoclast formation. [1]
Metabolic Studies: The PI3K pathway plays crucial roles in cellular metabolism, and this compound can be employed to investigate these connections. Treatment with this compound (1 μM) for 24 hours typically reduces glucose uptake and glycolytic flux in sensitive cell lines, measurable via extracellular acidification rate or 2-NBDG uptake assays.
The synergistic potential of this compound with established cancer therapies represents a key research application. Combination strategies aim to overcome resistance mechanisms and enhance therapeutic efficacy through rational targeting of complementary pathways:
Chemotherapy Enhancement: this compound enhances the efficacy of DNA-damaging agents such as doxorubicin through multiple mechanisms. The combination demonstrates synergistic effects on apoptosis induction, with combination index values <1.0 in validated models. Recommended concentrations for combination studies: this compound (1-2.5 μM) with doxorubicin (0.1-0.5 μM) for 24-48 hours. [1]
Hormone Therapy Combinations: In hormone receptor-positive breast cancer models, this compound (260 mg daily in clinical settings) combined with letrozole (2.5 mg daily) showed manageable safety profiles and evidence of antitumor activity in phase Ib trials. In vitro, this combination effectively overcomes estrogen-independent growth in resistant models. [3]
Targeted Therapy Synergy: this compound enhances the efficacy of HER2-targeted therapies such as trastuzumab in HER2-amplified breast cancer models. The combination synergistically inhibits proliferation and PI3K signaling, with recommended molar ratios of 10:1 (this compound:trastuzumab) for in vitro studies. [3]
Table 3: Optimized Dosing Protocols for this compound in Preclinical Models
| Application | In Vitro Concentration | In Vivo Dose | Combination Agents | Key Readouts |
|---|---|---|---|---|
| Single-Agent Cytotoxicity | 0.1-10 μM (dose response) | 50-75 mg/kg orally daily | N/A | IC₅₀ determination; p-AKT inhibition |
| Chemosensitization | 1-2.5 μM | 50 mg/kg orally daily | Doxorubicin (2-5 mg/kg, weekly) | Apoptosis enhancement; tumor growth delay |
| Antiangiogenic Combinations | 2-5 μM | 50-75 mg/kg orally daily | Bevacizumab (5-10 mg/kg, biweekly) | Microvessel density; perfusion imaging |
| Targeted Therapy Synergy | 0.5-2 μM | 50 mg/kg orally daily | Trastuzumab (10-20 mg/kg, weekly) | Pathway reactivation; tumor regression |
| Hormone Therapy | 1-5 μM | 75 mg/kg orally daily | Letrozole (10 mg/kg, daily) | ER signaling adaptation; survival benefit |
The translational journey of this compound from bench to bedside provides valuable insights for drug development professionals. Clinical evaluation of this compound encompassed multiple phase I and II trials across various cancer types, generating critical data on safety, tolerability, and preliminary efficacy:
Phase I Dose Escalation: The first-in-human phase I study established a maximum tolerated dose of 330 mg once daily when administered orally. The study demonstrated a dose-proportional pharmacokinetic profile with evidence of target engagement at doses ≥100 mg, as measured by reduction in FDG-PET signal and modulation of phosphorylated biomarkers in tumor tissue. Dose-limiting toxicities included rash, decreased appetite, and fatigue, which collectively defined the narrow therapeutic window. [4] [3]
Phase Ib Combination Studies: A multischedule phase Ib trial (NCT00960960) evaluated this compound in combination with paclitaxel with and without bevacizumab or trastuzumab, and with letrozole in advanced breast cancer. The study established recommended phase II doses of this compound at 260-330 mg daily in combination regimens. The objective response rate was 29.3% with two complete responses observed, supporting the additive effect of this compound to standard therapies. However, grade ≥3 adverse events occurred in 72.5% of patients, highlighting toxicity challenges. [3]
Biomarker Analysis: Analysis of tumor samples from clinical trials revealed that p-AKT expression levels following neoadjuvant chemotherapy were significantly associated with tumor cell necrosis rate, suggesting potential utility as a predictive biomarker. However, in the FERGI trial focusing on hormone receptor-positive breast cancer, the addition of this compound to fulvestrant failed to significantly improve progression-free survival, even in patients with PIK3CA-mutant tumors. [1] [5]
While this compound development for clinical use has been discontinued, it remains an invaluable research tool with several specialized applications:
Chemical Probe Utility: this compound is recommended as a high-quality chemical probe for class I PI3K inhibition on the Chemical Probes Portal, providing researchers with a well-characterized tool for pathway interrogation. Its extensive profiling data makes it particularly valuable for target validation studies and comparison with next-generation inhibitors. [4]
PET Tracer Development: [¹¹C]-labeled this compound has been developed as a positron-emission tomography (PET) tracer for non-invasive assessment of PI3K expression and this compound-sensitive tumors. Studies in breast cancer xenograft models showed significantly higher uptake in this compound-sensitive MCF-7 tumors (PIK3CA mutant) compared to insensitive MDA-MB-231 tumors (PIK3CA wild-type), supporting its use for patient stratification in PI3K inhibitor trials. [2]
Combination Therapy Modeling: this compound serves as a reference compound for developing novel combination strategies, particularly the triple combination of CDK4/6 inhibitors, hormone therapy, and PI3K inhibition in breast cancer. Preclinical models demonstrate superior tumor control with this approach compared to doublet therapies, informing clinical trial design with next-generation PI3K inhibitors. [4]
Researchers employing this compound should remain cognizant of several technical limitations that impact experimental design and interpretation:
Solubility and Formulation: this compound's poor aqueous solubility (0.0661 mg/mL) necessitates DMSO stock solutions for in vitro work, with final DMSO concentrations not exceeding 0.1% to avoid solvent toxicity. For in vivo administration, specialized formulations such as nanoemulsions or inclusion complexes may be required to ensure adequate exposure. [5]
Drug-Drug Interactions: As a weak base (pKa ≈ 5.98), this compound's solubility is pH-dependent, with potentially reduced absorption under conditions of elevated gastric pH. Concomitant administration with acid-reducing agents should be avoided in preclinical studies to maintain consistent exposure. [5]
Isoform Selectivity Limitations: While this compound's pan-PI3K inhibition profile is advantageous for broad pathway suppression, it complicates the attribution of phenotypic effects to specific PI3K isoforms. Researchers investigating isoform-specific functions should complement this compound studies with isoform-selective inhibitors or genetic approaches. [6]
Successful application of this compound in translational research requires implementation of a comprehensive biomarker strategy to monitor target engagement and patient selection:
Pharmacodynamic Biomarkers: Robust reduction in p-AKT (Ser473) levels in tumor tissue or platelet-rich plasma serves as a primary indicator of target engagement. Additional biomarkers include reduced p-S6 (Ser235/236) and modulation of FDG-PET signal, reflecting downstream effects on metabolism. [1] [2]
Predictive Biomarkers: While PIK3CA mutations were initially promising as predictive biomarkers, clinical data with this compound demonstrated responses in both mutant and wild-type tumors, albeit with greater frequency in mutated cases. PTEN status, p-AKT expression by IHC, and gene expression signatures of PI3K pathway activation provide complementary predictive information. [1] [3]
This compound represents a foundational tool in the PI3K inhibitor landscape, providing critical insights that have shaped subsequent drug development efforts. Its extensive characterization across preclinical models and clinical trials establishes a robust framework for investigating PI3K pathway biology and therapeutic applications. While its developmental journey highlights the challenges of achieving a favorable therapeutic index with pan-isoform inhibition, the compound continues to offer significant utility as a research tool and chemical probe.
The future applications of this compound in research will likely focus on comparative studies with next-generation PI3K inhibitors, including isoform-selective agents, dual PI3K/mTOR inhibitors, and allosteric modulators. Additionally, its role in elucidating resistance mechanisms and rational combination strategies remains highly relevant. The lessons learned from this compound's development continue to inform the optimal clinical application of PI3K pathway inhibitors, emphasizing the importance of patient selection, biomarker-driven strategies, and creative dosing schedules to maximize therapeutic index. As PI3K targeting evolves with novel modalities such as PROTACs and mutant-specific inhibitors, this compound maintains its position as a benchmark compound in the oncologist's pharmacologic arsenal.
Pictilisib (GDC-0941) is an orally bioavailable, potent, and selective class I pan-phosphatidylinositol 3-kinase (PI3K) inhibitor that targets all four isoforms of class I PI3Ks (p110α, p110β, p110δ, and p110γ). It prevents the formation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) by binding to the ATP-binding pocket of PI3K, thereby inhibiting downstream signaling through the PI3K-AKT-mTOR pathway. This pathway is frequently deregulated in cancer and plays a key role in cell growth, survival, and migration. Preclinical data demonstrated that this compound increased the antitumor activity of taxanes and, in combination with trastuzumab, synergistically inhibited cell proliferation in HER2-amplified breast cancer cell lines. The drug exhibited a dose-proportional pharmacokinetic profile with rapid absorption following oral administration.
The development of this compound originated from a collaborative research program between academic institutions and industry partners. The compound was discovered through a partnership that included the Institute of Cancer Research (ICR), the Ludwig Institute for Cancer Research, Cancer Research Horizons, and Piramed Pharma, later licensed to Genentech (Roche) for clinical development. This collaborative effort represented one of the first PI3K inhibitors to enter clinical trials worldwide and laid the foundation for subsequent PI3K-targeted therapies [1].
This open-label, multicenter, multischedule phase Ib study evaluated this compound in combination with various established therapies for locally recurrent or metastatic breast cancer. The study employed a three-part design with distinct patient populations and treatment regimens:
Parts 1 and 2: Comprised both a 3 + 3 dose escalation stage and a cohort expansion stage evaluating this compound (60–330 mg) in combination with paclitaxel (90 mg/m²) with or without bevacizumab (10 mg/kg) or trastuzumab (2–4 mg/kg). The primary objectives were evaluating safety, identifying dose-limiting toxicities (DLTs), and establishing the maximum tolerated dose (MTD) of this compound in these combinations.
Part 3: Employed a 3 + 3 dose escalation design assessing this compound (260 mg) in combination with letrozole (2.5 mg) in postmenopausal women with hormone receptor-positive disease.
The patient population across all parts required histologically confirmed locally recurrent or metastatic breast adenocarcinoma with adequate hematologic and end-organ function. Patients in the paclitaxel-containing arms (Parts 1 and 2) had HER2-negative tumors (except those in the trastuzumab cohort) and could not have received more than two prior chemotherapy regimens for metastatic disease. Patients in the letrozole combination arm (Part 3) were required to have hormone receptor-positive disease and could not have received more than one prior chemotherapy regimen or more than two prior endocrine therapies for metastatic disease. Disease measurable by RECIST v1.0 was required for all participants [2].
The FERGI trial was a two-part, randomized, double-blind, placebo-controlled, phase II study investigating this compound plus fulvestrant versus placebo plus fulvestrant in patients with estrogen receptor-positive, HER2-negative advanced breast cancer resistant to aromatase inhibitor therapy. The study employed a sophisticated design to address the potential role of PIK3CA mutation status in treatment response:
Part 1: Enrolled patients regardless of PIK3CA mutation status and randomized them 1:1 to this compound (340 mg) or placebo, plus fulvestrant (500 mg).
Part 2: Enrolled only patients with confirmed PIK3CA mutations and randomized them 2:1 to this compound (260 mg) or placebo, plus fulvestrant.
Stratification factors in Part 1 included presence or absence of PIK3CA mutation, primary or secondary aromatase inhibitor resistance, and measurable or non-measurable disease. In Part 2, stratification was based on previous aromatase inhibitor treatment for advanced disease versus relapse during or within 6 months of adjuvant therapy, and measurable versus non-measurable disease. The primary endpoint for both parts was progression-free survival (PFS) in the intention-to-treat population [3].
Table 1: Summary of this compound Clinical Trial Designs
| Trial Identifier | Phase | Design | Patient Population | Interventions | Primary Endpoints |
|---|---|---|---|---|---|
| NCT00960960 [2] | Ib | Open-label, multischedule, dose escalation | Locally recurrent or metastatic breast cancer | This compound + paclitaxel ± bevacizumab/trastuzumab; or this compound + letrozole | Safety, tolerability, DLTs, MTD, recommended Phase II dose |
| NCT01437566 [3] | II | Two-part, randomized, double-blind, placebo-controlled | ER+, HER2- advanced breast cancer, AI-resistant | This compound + fulvestrant vs placebo + fulvestrant | Progression-free survival (PFS) |
| ISRCTN26131497 [4] | II | Non-randomized | Luminal B primary breast cancer | This compound + anastrozole | Tumor cell proliferation (Ki67) |
Safety was a primary endpoint in the phase Ib study, with comprehensive monitoring of adverse events (AEs). In the NCT00960960 trial:
In the phase II FERGI trial, safety concerns were notable:
The safety profile of this compound revealed class-specific toxicities associated with pan-PI3K inhibition, which ultimately limited its clinical development compared to more selective PI3K inhibitors.
Efficacy was assessed as a secondary endpoint in the phase Ib study and as a primary endpoint in the phase II study:
In the phase Ib NCT00960960 trial, the objective response rate was 32.7% among 58 evaluable patients, comprising 2 complete responses (3.4%) and 17 partial responses (29.3%), demonstrating preliminary antitumor activity [2].
In the phase II FERGI trial, the combination of this compound with fulvestrant did not significantly improve PFS compared to fulvestrant alone:
Pharmacokinetic assessments in the phase Ib study demonstrated no drug-drug interaction between this compound and paclitaxel, with this compound exhibiting a dose-proportional pharmacokinetic profile [2].
Biomarker analyses focused on PIK3CA mutation status using tumor tissue collected at baseline. However, unlike more selective PI3Kα inhibitors, this compound activity did not correlate strongly with PIK3CA mutation status in the FERGI trial, suggesting that pan-PI3K inhibition might have different predictive biomarkers than isoform-specific inhibitors [3].
Table 2: Summary of Key Efficacy Results from this compound Clinical Trials
| Trial | Patient Population | Treatment Arms | Median PFS (months) | Hazard Ratio (95% CI) | Objective Response Rate |
|---|---|---|---|---|---|
| NCT01437566 (Part 1) [3] | Overall population | This compound + fulvestrant | 6.6 | 0.74 (0.52-1.06) | Not reported |
| Placebo + fulvestrant | 5.1 | ||||
| NCT01437566 (Part 1) [3] | PIK3CA mutated | This compound + fulvestrant | 6.5 | 0.73 (0.42-1.28) | Not reported |
| Placebo + fulvestrant | 5.1 | ||||
| NCT01437566 (Part 1) [3] | PIK3CA wild-type | This compound + fulvestrant | 5.8 | 0.72 (0.42-1.23) | Not reported |
| Placebo + fulvestrant | 3.6 | ||||
| NCT00960960 [2] | Metastatic breast cancer | This compound combinations | Not primary endpoint | Not applicable | 32.7% (2 CR + 17 PR) |
Purpose: To identify activating mutations in the PIK3CA gene, which encodes the catalytic subunit of PI3K, for patient stratification and biomarker analysis.
Methodology:
Purpose: To demonstrate target engagement and pathway modulation in tumor tissue and/or surrogate tissues.
Methodology:
Purpose: To evaluate antitumor activity based on standardized criteria.
Methodology:
The following diagrams visualize the PI3K signaling pathway targeted by this compound and the structure of the key clinical trials.
The clinical development of this compound provides important insights for PI3K inhibitor drug development. While the phase Ib study demonstrated the feasibility of combining this compound with chemotherapy and targeted agents, the phase II FERGI trial highlighted the challenges with this first-generation pan-PI3K inhibitor. The lack of significant improvement in PFS, coupled with substantial toxicity, limited this compound's clinical development in breast cancer [3].
Several factors likely contributed to these results. First, the toxicity profile of pan-PI3K inhibition may have prevented administration of sufficiently efficacious doses, as dose reductions and discontinuations were common. Second, the patient selection strategy based solely on PIK3CA mutations may not have been optimal for a pan-PI3K inhibitor, as these agents might be effective in tumors with other PI3K pathway alterations (e.g., PTEN loss, HER2 amplification). Third, feedback mechanisms within the PI3K pathway and crosstalk with other signaling pathways may have limited the efficacy of single-pathway inhibition [5].
The this compound development program informed subsequent generations of PI3K inhibitors. More isoform-selective PI3K inhibitors, such as the PI3Kα-specific inhibitor alpelisib, have demonstrated improved therapeutic indices and clinical efficacy in PIK3CA-mutant breast cancer. Additionally, the concept of triple combination therapy targeting PI3K alongside CDK4/6 inhibition and endocrine therapy has emerged as a promising approach based on laboratory research showing that breast cancer cells develop resistance to CDK4/6 inhibitors through PI3K pathway activation [1].
Recent advances in the field include the development of inavolisib, a next-generation PI3Kα inhibitor that not only blocks PI3K activity but also triggers degradation of the mutated PI3Kα protein. This targeted protein degradation approach offers potential advantages in reducing toxicity while maintaining efficacy. The phase III INAVO120 study presented at ASCO 2025 demonstrated the potential of inavolisib in combination with palbociclib and fulvestrant in patients with PIK3CA-mutated, hormone receptor-positive metastatic breast cancer [1] [6].
The comprehensive clinical trial program for this compound, encompassing phase Ib and II studies, provided valuable insights into the challenges and considerations for targeting the PI3K pathway in cancer therapy. While this compound demonstrated preliminary antitumor activity and a manageable safety profile in early-phase trials, its development was ultimately limited by toxicity concerns and lack of sufficient efficacy in randomized settings. The experimental protocols and biomarker strategies developed during this compound's clinical program have informed subsequent drug development efforts, leading to more selective PI3K inhibitors with improved therapeutic indices. The this compound experience underscores the importance of patient stratification biomarkers, rational combination strategies, and therapeutic index optimization in molecularly targeted cancer drug development.
The table below summarizes the most common adverse effects (AEs) associated with this compound, as reported in clinical trials.
| Adverse Effect | Frequency & Severity (Grade) | Common Management Strategies (from clinical trials) |
|---|---|---|
| Rash [1] | Common; Grade 3/4 reported [1] | Supportive care; dose management for severe cases. |
| Diarrhea [1] | Frequent; can lead to dose limitation [1] | Supportive care; dose reduction or interruption for severe cases. |
| Hyperglycemia [1] | Frequent; Grade 3/4 reported [1] | Monitor blood glucose; may require intervention. |
| Stomatitis / Mucositis [1] | Occurs in some patients [1] | Supportive oral care. |
| Fatigue [1] | Reported in combination therapies [1] | Supportive care. |
| Nausea [1] | Reported [1] | Supportive care with antiemetics. |
| Transaminitis (elevated liver enzymes) [1] | Noted as a toxicity limiting this compound dose [1] | Monitor liver function; dose adjustment likely required. |
For managing adverse effects in a clinical or research setting, the following systematic approach is recommended. This workflow synthesizes general management principles for PI3K inhibitors like this compound [2] [1].
Q1: What is the typical onset time for cutaneous adverse events (CAEs) like rash with PI3K inhibitors? For PI3K inhibitors as a drug class, the median time to rash onset is approximately 4 weeks after initiation of therapy [2]. The most common types of rashes reported are eczematous and morbilliform (measles-like) [2]. Monitoring patients closely during the first month of treatment is crucial.
Q2: Were there any specific biomarker-driven efficacy findings for this compound in clinical trials? Yes, outcomes appeared to vary by patient subgroup. In the phase II FERGI trial, a post-hoc analysis found that the addition of this compound to fulvestrant showed a statistically significant progression-free survival (PFS) benefit only in the subset of patients with tumors positive for both estrogen receptor (ER) and progesterone receptor (PR) [3]. The benefit was not clearly associated with PIK3CA mutation status in this trial [3].
Q3: Why was the clinical development of this compound largely discontinued? Development in several settings was halted primarily due to dose-limiting toxicities. In the FERGI trial, the combination of this compound and fulvestrant did not significantly improve PFS, partly because toxicities (including rash, diarrhea, and transaminitis) limited the administrable dose of this compound [1]. This highlighted the need for inhibitors with better selectivity and tolerability profiles.
Q4: How are severe cutaneous adverse events (CAEs) generally managed to avoid impacting therapy? In clinical practice, most grade 1-2 rashes are controlled with topical corticosteroids and oral antihistamines [2]. The key role of the support team is to manage these events effectively so that dose interruptions or reductions (which occurred in a number of patients) can be minimized, ensuring continuity of the anticancer therapy [2].
Hyperglycemia is a common and expected side effect of PI3K inhibitors because the PI3K pathway is crucial for insulin signaling [1] [2]. When this pathway is blocked, it leads to:
This results in elevated blood glucose levels. The diagram below illustrates this mechanism.
A proactive and structured approach is essential for managing hyperglycemia. The following strategy is synthesized from general PI3K inhibitor guidelines [3] [1] [2].
| Phase | Key Actions |
|---|---|
| Measure (Baseline) | Assess fasting plasma glucose (FPG) and HbA1c before treatment initiation. Identify risk factors (e.g., age ≥75, obesity, prediabetes) [3] [1] [2]. |
| Monitor (During Treatment) | Implement frequent glucose monitoring, especially during the first month. The schedule recommended for inavolisib is a good model [2]. |
| Manage (Intervention) | Initiate a low-carbohydrate diet (60-130 g/day) and exercise. Start metformin as first-line pharmacotherapy. For inadequate control, add SGLT2 inhibitors or thiazolidinediones. Use insulin as a last-line agent [3] [4] [1]. |
The table below outlines a specific monitoring schedule recommended for a PI3K inhibitor, which can be adapted for research protocols involving this compound [2].
| Time Period | Monitoring Frequency for Fasting Glucose |
|---|
| Month 1 | Week 1: Every 3 days (Days 1-7) Weeks 2-4: Once per week (Days 8-28) | | Months 2-3 | Once every 2 weeks | | Month 4 and beyond | Once every 4 weeks | | Additional Monitoring | HbA1c should be checked every 3 months [2]. |
The following table summarizes key data from clinical trials on hyperglycemia in patients treated with various PI3K inhibitors.
| PI3K Inhibitor | Trial / Context | Hyperglycemia Incidence (All Grades / Grade ≥3) | Management & Outcome Notes |
|---|---|---|---|
| This compound | Phase II (PEGGY Study, with paclitaxel) | Not specifically reported for this compound arm in results. | Higher rates of grade ≥3 adverse events vs. placebo [5]. |
| Alpelisib | Phase III (SOLAR-1 Trial) | 63.7% / 36.6% [4] [1] | Led to drug discontinuation in 6.3% of patients [4]. |
| Inavolisib | Phase III (INAVO120 Trial) | 85% / ~12.6% (12% Gr3, 0.6% Gr4) [2] | 96% of events improved; median time to improvement: 8 days [2]. |
A case report on alpelisib demonstrated that the SGLT2 inhibitor dapagliflozin was highly effective. It rapidly improved blood glucose control and allowed for a drastic reduction (from 250 units/day to 12 units/day) in insulin requirements, enabling the patient to continue effective cancer treatment [4].
| Trial Details / Phase | Dosing Regimen | Key Safety and Tolerability Findings | Efficacy Outcomes & Conclusions |
|---|---|---|---|
| First-in-human Phase I [1] | • MTD: 330 mg once-daily (continuous) • Alternative: 260 mg (intermittent, days 1-21/28) | Most common toxicities: grade 1-2 nausea, rash, fatigue. DLT: grade 3 maculopapular rash. | Established RP2D. Showed on-target pharmacodynamic activity and preliminary antitumor activity. |
| Phase Ib (Combination Therapy) [2] | • RP2D with Paclitaxel: 330 mg (days 1-21/28) or 260 mg (continuous) • RP2D with Letrozole: 260 mg (continuous) | Manageable safety profile in combination. Grade ≥3 AEs in 72.5% of patients; serious AEs in 30.4%. | Antitumor activity supported further investigation in a randomized study. |
| Phase II FERGI (Fulvestrant) [3] | • Part 1: 340 mg (days 1-21/28) + Fulvestrant • Part 2: 260 mg (days 1-21/28) + Fulvestrant | Part 1: Grade 3+ AEs: 61% (Pictilisib) vs. 28% (placebo). Part 2 (Lower Dose): Grade 3+ AEs: 36% (this compound) vs. 37% (placebo). | No significant PFS improvement vs. placebo. Conclusion: Toxicity limited dosing and potentially efficacy. No further development in this setting. |
The toxicities observed with this compound are characteristic of the PI3K inhibitor class. The following guide addresses the most common issues and potential management strategies derived from the trials.
| Adverse Event | Observed Grade & Frequency | Management & Mitigation Strategies |
|---|---|---|
| Rash | Dose-Limiting Toxicity (DLT); Grade 3 maculopapular rash reported [1]. | • Proactive dermatologic care. • Dose interruption and reduction (e.g., from 340 mg to 260 mg) [3]. |
| Hyperglycemia | Common class effect; frequently Grade ≥3 [4] [5]. | • Close monitoring of blood glucose. • May require intervention with antihyperglycemic medications. |
| Gastrointestinal Toxicity | Very common; includes diarrhea, nausea, and vomiting (mostly Grade 1-2) [4] [6]. | • Standard supportive care with antiemetics and antidiarrheals. |
| Fatigue | Frequent; mostly Grade 1-2 [1]. | • Patient education and activity management. |
| Hepatotoxicity | Grade ≥3 transaminitis (elevated ALT) observed [5]. | • Regular monitoring of liver function tests. • Dose modification per protocol if required. |
| Mood Changes | Reported with PI3K inhibitor class (e.g., anxiety, depression) [6]. | • Patient screening and monitoring for mood alterations. • Note: More associated with Buparlisib, which crosses the blood-brain barrier. |
For researchers studying PI3K inhibition, here are key methodologies to evaluate drug effects and mechanisms of resistance, as highlighted in the literature.
^18F-FDG-PET scans were used as a non-invasive PD biomarker. A significant decrease in ^18F-FDG uptake (>25%) was observed in 7 of 32 evaluable patients, confirming modulation of the PI3K pathway which is heavily involved in cellular metabolism [1].The following diagrams illustrate the therapeutic target of this compound and a logical framework for dose optimization based on clinical findings.
| Combination Therapy | Recommended Phase II Dose (RP2D) & Schedule | Common Grade ≥3 Adverse Events (AEs) Requiring Management | Key Clinical Findings |
|---|---|---|---|
| Paclitaxel (with/without Bevacizumab or Trastuzumab) [1] | 260 mg or 340 mg, orally, once daily on a "14 days on, 7 days off" schedule (28-day cycle) [1] | Neutropenia, stomatitis, asthenia, fatigue, rash, mucosal inflammation, diarrhea [1] | Manageable safety profile; preliminary antitumor activity observed [1]. |
| Letrozole [1] | 260 mg, orally, once daily on a "14 days on, 7 days off" schedule (28-day cycle) [1] | (AEs were consistent with other combinations) [1] | Manageable safety profile; supported further investigation [1]. |
| Paclitaxel + Carboplatin (with/without Bevacizumab) [2] | 330 mg (capsules) or 340 mg (tablets), orally, once daily on a "14 days on, 7 days off" schedule (21-day cycle) [2] | Rash, hyperglycemia, pneumonitis [3] | Feasible safety profile and encouraging preliminary anti-tumor activity [2]. |
Across clinical trials, the safety profile of this compound combinations was manageable, but required vigilant monitoring for specific adverse events [3] [1].
What is the clinical development status of this compound? While early-phase trials demonstrated a manageable safety profile and antitumor activity, development of this compound in breast cancer was largely discontinued after phase II trials. The FERGI trial showed that adding this compound to fulvestrant did not significantly improve progression-free survival, partly due to toxicity limiting the dose [3]. The PEGGY trial also found no significant benefit from adding this compound to paclitaxel [3].
How do the properties of this compound compare to newer PI3K inhibitors? this compound is a pan-Class I PI3K inhibitor, meaning it inhibits all four isoforms (p110α, p110β, p110δ, and p110γ) [3] [1]. Newer generation inhibitors like alpelisib and inavolisib are PI3Kα-specific, designed to improve tolerability by targeting the isoform most commonly mutated in solid tumors, thereby reducing off-target side effects [4] [1] [5]. This greater selectivity is intended to improve the therapeutic window [3] [4].
The following diagram illustrates the core signaling pathway targeted by this compound and the conceptual workflow for evaluating its combination therapy, integrating the key findings from the clinical data.
The table below summarizes the incidence and characteristics of fatigue associated with Pictilisib across key clinical studies.
| Trial Identifier / Study Focus | Patient Population | This compound Combination / Dose | Fatigue Incidence (All Grades) | Notes on Severity & Management |
|---|---|---|---|---|
| Phase I FIH (NCT00876109) [1] [2] | Advanced Solid Tumors (N=60) | This compound monotherapy (15-450 mg) | Very common [2] | Most events were Grade 1 or 2; a DLT of fatigue was reported in the FERGI trial, contributing to dose limitations [1] [3]. |
| FERGI (NCT01437566) [1] [3] | ER+ AI-Resistant Advanced Breast Cancer (N=89 in Part 1) | This compound (340 mg) + Fulvestrant | 61% of patients in the combo arm experienced Grade 3 or worse AEs [3] | Fatigue was a notable reason for dose reduction/discontinuation, limiting this compound efficacy [1] [3]. |
| PEGGY (NCT01740336) [1] | HR+/HER2- Advanced Breast Cancer (N=91) | This compound + Paclitaxel | Common (≥20% of patients) [1] | Listed among common adverse events, alongside asthenia, nausea, and stomatitis [1]. |
| Phase I Combo with Erlotinib (NCT00975182) [4] | Advanced Solid Tumors (N=57) | This compound + Erlotinib | All patients experienced at least one AE [4] | 66.7% of patients experienced Grade ≥3 AEs; fatigue was a common part of the toxicity profile [4]. |
The following strategies are synthesized from general PI3K inhibitor management principles and this compound trial observations [5].
This protocol provides a framework for systematically assessing and documenting fatigue in a trial setting.
1. Objective: To evaluate the incidence, severity, and impact of treatment-related fatigue in subjects receiving this compound. 2. Baseline Assessment: - Pre-treatment Screening: Obtain a thorough medical history, including pre-existing conditions that may cause fatigue [5]. - Patient-Reported Outcomes (PROs): Administer validated scales before cycle 1: - Piper Fatigue Scale-Revised (PFS-R): Captures multiple fatigue dimensions [6]. - Hospital Anxiety and Depression Scale (HADS): Screens for contributing psychological factors [6]. - Pittsburgh Sleep Quality Index (PSQI): Assesses sleep quality [6]. 3. On-Treatment Monitoring: - Clinical Visits (Weekly in first cycle, then each cycle): Inquire about fatigue using CTCAE grading. - PRO Administration: Re-admin PFS-R at the end of cycles 1, 2, and 4, then every subsequent even-numbered cycle. - Laboratory Tests: Monitor for contributing factors like hyperglycemia (fasting glucose weekly for two weeks, then monthly) [5]. 4. Data Analysis & Documentation: - Correlation Analysis: Statistically correlate fatigue scores with this compound dose intensity, treatment duration, and other common AEs (e.g., rash, diarrhea). - Reporting: Clearly document the relationship of fatigue to this compound and any actions taken (dose modifications, supportive care).
The following diagram illustrates the hypothesized pathways through which this compound inhibition of PI3K leads to fatigue.
| Monitoring Parameter | Baseline & Frequency | Clinical Significance & Action Threshold |
|---|
| Liver Enzymes (ALT, AST) | Baseline: Before initiation. Frequency: Every 2-4 weeks for first 3 months, then monthly if stable [1]. | Significance: Direct markers of hepatocyte injury. Action: Dose modification or interruption for Grade ≥ 2 elevations [1]. | | Total Bilirubin | Same as above. | Significance: Marker of liver function; concurrent elevation with ALT/AST may indicate severe toxicity. Action: Requires immediate attention and dose interruption [1]. | | Alkaline Phosphatase (ALP) | Same as above. | Significance: Can indicate cholestatic injury. | | Clinical Symptoms | At every patient contact or visit. | Significance: Patient-reported symptoms can signal toxicity. Examples: Fatigue, jaundice (yellowing skin/eyes), dark urine, nausea, vomiting, right upper quadrant pain [1]. |
Management follows a proactive strategy of early detection and intervention. Most side effects are reversible with drug interruption due to the short half-life of these agents [1].
For researchers investigating mechanisms or potential mitigators of this compound-induced liver injury, here are detailed in vitro and in vivo methodologies.
This protocol evaluates the direct cytotoxic effects of this compound on liver cells.
This protocol assesses hepatotoxicity in a live animal model, providing systemic context.
The diagrams below illustrate the hypothesized mechanism of PI3K inhibitor-induced hepatotoxicity and the experimental workflow for its assessment.
Resistance to PI3K inhibitors is a major clinical challenge, often arising through several key mechanisms that lead to the reactivation of the PI3K pathway or the activation of compensatory survival signals. The table below summarizes the primary resistance mechanisms supported by recent evidence.
| Mechanism of Resistance | Key Molecular Events / Alterations | Potential Functional Consequence |
|---|---|---|
| Upstream RTK Reactivation | Feedback loop-induced activation of Receptor Tyrosine Kinases (RTKs) like IGF1R, HER2/3, and EGFR [1] [2]. | Re-activates PI3K/AKT/mTOR signaling downstream of the inhibitor, sustaining cell survival and growth [2]. |
| mTORC1 Hyperactivation | Constitutive activation of mTORC1 signaling, indicated by high phosphorylation of 4E-BP1 at T37/46 [1]. | Drives resistance by promoting protein synthesis and suppressing protective autophagy, creating a metabolic vulnerability [1]. |
| Compensatory Pathway Activation | Upregulation of the MAPK/MEK/ERK signaling cascade [1] [3]. | Provides an alternative survival signal, bypassing the need for PI3K signaling [3]. |
| Genomic Alterations | Co-existing mutations in KRAS, BRAF, or loss of PTEN [4]. | Confers primary (intrinsic) resistance to PI3Kα-selective inhibitors like Pictilisib [4]. |
To combat these resistance mechanisms, the following combination strategies have shown promise in preclinical models and are being explored in clinical trials.
Rationale: Resistance is frequently driven by the reactivation of mTORC1, a key downstream effector [1]. Combining PI3K and mTORC1 inhibitors can more completely shut down the pathway.
Rationale: mTORC1 hyperactivation suppresses autophagy, a critical process for metabolic homeostasis. This renders resistant cells highly vulnerable to drugs that induce energy stress [1].
Rationale: To counteract the activation of the compensatory MAPK pathway, a dual blockade of PI3K and MEK is an effective strategy [3].
Rationale: The success of a combination therapy depends on the specific molecular profile of the tumor. A "one-size-fits-all" approach is unlikely to work.
The following diagram outlines a logical workflow for identifying the mechanism of resistance to this compound in a research model and selecting a rational combination therapy to overcome it.
Workflow Title: Resistance Mechanism Identification and Targeting
This workflow provides a systematic approach to pinpoint the dominant resistance mechanism in your cellular model, allowing for the selection of a targeted combination strategy.
Q1: What are the first steps to confirm acquired resistance to this compound in my cell line model?
Q2: Are there any specific biomarkers I can use to predict which tumors will respond to PI3K and metabolic drug combinations?
Q3: Our in vivo data shows resistance to this compound monotherapy. What is a rational combination to test next?
The table below summarizes key interaction considerations for Pictilisib based on clinical and preclinical studies.
| Interaction Category | Interacting Agent/Class | Key Findings & Mechanisms | Clinical/Experimental Context |
|---|---|---|---|
| Chemotherapy Agents | Paclitaxel | No clinically significant drug-drug interaction observed. This compound can enhance the antitumor effect of paclitaxel [1]. | Phase Ib clinical trial in advanced breast cancer [1]. |
| Doxorubicin | This compound enhances sensitivity and the antitumor effect of doxorubicin, preventing tumor-mediated bone destruction [2]. | Preclinical study in osteosarcoma cell lines and mouse models [2]. | |
| Endocrine Therapy | Letrozole / Fulvestrant | Combination was evaluated. The addition of this compound to fulvestrant did not significantly improve progression-free survival in one Phase II trial [3] [1]. | Clinical trials for advanced or metastatic breast cancer [3] [1]. |
| Monoclonal Antibodies | Bevacizumab / Trastuzumab | Combinations with paclitaxel were deemed to have a manageable safety profile [1]. | Phase Ib clinical trial [1]. |
| Plasma Protein Binding | Human Serum Albumin (HSA) | Binds to Site I (Sudlow's site I) of HSA with moderate affinity. This binding is reversible and can influence the distribution and free concentration of the drug [4]. | In vitro biophysical study; relevant for predicting displacement interactions [4]. |
| Other Targeted Therapies | Lorlatinib (ALK/ROS1 inhibitor) | Preclinical studies investigated rational combinations with PI3K pathway inhibitors like this compound to overcome resistance [3]. | In vitro and in xenograft models; a example of targeted therapy combination strategies [3]. |
Here are the methodologies for two critical experiments cited in the tables above.
1. Protocol for Assessing Combination Effect with Doxorubicin [2]
2. Protocol for Studying Plasma Protein Binding [4]
The following diagram illustrates the PI3K/AKT/mTOR signaling pathway and the points where this compound acts, which is fundamental to understanding its therapeutic effects and interaction potential.
When planning experiments or interpreting data involving this compound, keep these points in mind:
| Inhibitor Name | Class / Type | Key Molecular Targets | Primary Indications (Approved or in Trials) | Notable Efficacy & Characteristics |
|---|
| Pictilisib (GDC-0941) | Pan-PI3K Inhibitor [1] [2] | Class I PI3K isoforms (α, β, δ, γ) [1] [2] | Solid tumors (preclinical & clinical trials) [1] | • Broad-spectrum activity. • Shown to impair tumor growth in medulloblastoma and other solid tumor models [1]. | | Alpelisib (BYL719) | Isoform-specific Inhibitor [3] [2] | PI3Kα isoform [3] [2] | HR+/HER2- breast cancer with PIK3CA mutations [3] [2] | • FDA-approved. • Significantly improves progression-free survival in PIK3CA-mutant breast cancer (11.0 vs. 5.7 months) [3]. | | Copanlisib | Pan-PI3K Inhibitor [1] | Class I PI3K (primarily α and δ isoforms) [1] | Hematologic malignancies [1] | • FDA-approved. • Shown to increase apoptosis and decrease cell growth in PIK3CA-mutant cancer lines [1]. | | Gedatolisib | Dual PI3K/mTOR Inhibitor [4] [5] | All Class I PI3K isoforms + mTORC1/mTORC2 [4] [5] | Breast cancer (Phase III trials) [4] [5] | • Targets both PI3K and mTOR to overcome resistance. • Promising efficacy in HR+/HER2- metastatic breast cancer post-CDK4/6 inhibitor treatment [4]. | | Inavolisib | Isoform-specific Inhibitor [4] [6] | PI3Kα (with mutant degradation capability) [4] [6] | HR+/HER2- breast cancer with PIK3CA mutations (Phase III) [4] | • Combines PI3Kα inhibition with degradation of mutant protein. • Positive Phase III results in combination therapy [4]. | | RLY-2608 | Allosteric PI3Kα Inhibitor [6] | Mutant PI3Kα (allosteric) [6] | Advanced solid tumors (Phase I/II) [6] | • First allosteric, mutant-selective inhibitor. • High selectivity aims to minimize wild-type PI3Kα toxicities like hyperglycemia [6]. |
The following diagram illustrates the PI3K/AKT/mTOR pathway, a key regulator of cell growth and survival, and shows where different inhibitor classes act.
Figure 1: The PI3K/AKT/mTOR Signaling Pathway and Inhibitor Targets. This diagram shows how extracellular signals transduce through the pathway to promote oncogenic processes. Key inhibitors and their points of action are highlighted in red. PIP2/PIP3 conversion is a central node regulated by PI3K (activated) and PTEN (inhibited).
When comparing PI3K inhibitors, consider these key aspects:
| Trial Phase | Combination Therapy | Patient Population | Key Efficacy Outcomes vs. Control | Key Safety Findings |
|---|
| Phase I (First-in-human) [1] | Single agent | Advanced solid tumors | • 2 Partial Responses (PR) in a V600E BRAF mutant melanoma patient and a platinum-refractory ovarian cancer patient with PTEN loss/PIK3CA amplification [1]. | Most common AEs: Grade 1-2 nausea, rash, fatigue [1]. DLT: Grade 3 maculopapular rash [1]. MTD: 330 mg once-daily [1]. | | Phase Ib [2] | With Paclitaxel ± Bevacizumab or Trastuzumab; or with Letrozole | Locally recurrent or metastatic breast cancer | • ORR: 3.4% CR, 29.3% PR [2]. • Antitumor activity supported further investigation [2]. | Grade ≥3 AEs: 72.5% of patients [2]. Serious AEs: 30.4% of patients [2]. • Management safety profile in combinations [2]. | | Phase II (FERGI) [3] | With Fulvestrant | ER+, AI-resistant metastatic breast cancer | • Overall Population: No statistically significant PFS benefit [3]. • ER+/PR+ Subgroup: Median PFS of 7.2 months vs 3.7 months with placebo + fulvestrant (HR not provided in search results) [3]. | • GI toxicity, rash, hyperglycemia, and rare cardiac events reported as class effects for PI3K inhibitors [3]. |
For researchers, the design and endpoints of these trials are critical for interpreting the results.
Phase I Trial (NCT00876122) [1]:
Phase Ib Trial (NCT00960960) [2]:
Phase II FERGI Trial [3]:
This compound is a potent and selective oral pan-class I PI3K inhibitor [1] [2]. It targets all four isoforms (p110α, p110β, p110δ, and p110γ) and works by binding to the ATP-binding pocket of PI3K, preventing the formation of the lipid second messenger PIP3 [2]. This inhibits the downstream PI3K/AKT/mTOR signaling cascade, a pathway frequently dysregulated in cancer, which leads to reduced cell growth, proliferation, and survival [1] [4] [3].
The following diagram illustrates this signaling pathway and the point of inhibition by this compound.
The data indicates that this compound's clinical success may be highly context-dependent.
This compound (GDC-0941) is a potent and selective oral pan-PI3K inhibitor that targets all four class I PI3K isoforms (p110α, p110β, p110δ, and p110γ) [1]. It prevents the formation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key secondary messenger in the PI3K/AKT/mTOR pathway [1].
The primary clinical data comes from a phase Ib dose-escalation and expansion study (NCT00960960) that evaluated this compound in combination with other therapies for advanced breast cancer [1]. The table below summarizes key findings from that trial.
| Trial Aspect | Details |
|---|---|
| Combination Therapies | Paclitaxel; Paclitaxel + Bevacizumab; Paclitaxel + Trastuzumab; Letrozole [1] |
| Patient Population | Locally recurrent or metastatic breast cancer (HER2-negative for most cohorts, HER2-positive for trastuzumab cohort) [1] |
| Recommended Phase II Dose | Established for some combinations [1] |
| Objective Response Rate (ORR) | 34.5% (2 complete responses, 17 partial responses out of 69 patients) [1] |
| Key Conclusion | Manageable safety profile and antitumor activity supporting further investigation [1] |
For your reference, here are the methodologies from pivotal studies involving this compound.
Phase Ib Clinical Trial (NCT00960960) [1]:
Preclinical Studies [1]:
The following diagram illustrates the PI3K/AKT/mTOR signaling pathway, highlighting the targets of different classes of PI3K inhibitors, including this compound.
While direct head-to-head data is limited, understanding how this compound fits alongside other PI3K inhibitors is valuable context. The table below compares key agents.
| Inhibitor | Type / Selectivity | Key Clinical Context |
|---|---|---|
| This compound | Pan-PI3K (all class I isoforms) [1] | Preclinical activity in models with/without PIK3CA mutations [1]. Showed additive effect but no significant PFS improvement in one Phase II PIK3CA-mutant trial [2]. |
| Alpelisib | PI3Kα-isoform specific [3] | Approved for PIK3CA-mutated HR+/HER2- mBC. SOLAR-1 trial showed significant PFS benefit (11.0 vs 5.7 months) in PIK3CA-mutant cohort [3]. |
| Taselisib | PI3Kα-isoform specific (mutant-preferential) [4] | In SANDPIPER Phase III, showed improved PFS in PIK3CA-mutant ER+ mBC, but toxicity limited its development [4] [2]. |
| Gedatolisib | Dual PI3K/mTOR inhibitor [5] [2] | Aims to overcome resistance by targeting downstream node. Promising efficacy in Phase II/III for HR+/HER2- mBC, with NDA submission targeted for Q4 2025 [5]. |
A review noted that for PIK3CA-mutant advanced breast cancer, the combination of This compound and Fulvestrant did not significantly improve progression-free survival and was associated with significant toxicity [2]. This contrasts with the positive results seen with the α-isoform-specific inhibitor Alpelisib, suggesting that greater selectivity may be important for efficacy in PIK3CA-mutant cancers.
The table below summarizes the key PFS findings from the primary phase 2 trial (FERGI) that evaluated this compound plus fulvestrant versus placebo plus fulvestrant in postmenopausal women with oestrogen receptor-positive, HER2-negative, aromatase inhibitor-resistant advanced breast cancer [1].
| Trial / Cohort | Patient Group | Regimen | Median PFS (Months) | Hazard Ratio (HR) |
|---|---|---|---|---|
| FERGI [1] | All patients (Part 1) | This compound + Fulvestrant | 6.6 | 0.74 |
| Placebo + Fulvestrant | 5.1 | (95% CI 0.52–1.06) | ||
| FERGI [1] | PIK3CA-mutant (Part 1) | This compound + Fulvestrant | 6.5 | 0.73 |
| Placebo + Fulvestrant | 5.1 | (95% CI 0.42–1.28) | ||
| FERGI [1] | PIK3CA-mutant (Part 2) | This compound (260 mg) + Fulvestrant | 5.4 | 1.07 |
| Placebo + Fulvestrant | 10.0 | (95% CI 0.53–2.18) |
For researchers seeking to interpret these results, here is the detailed methodology from the FERGI trial [1].
The search results indicate that this compound is a pan-PI3K inhibitor, and its clinical development has been challenging. Other PI3K inhibitors have shown more success [2] [3] [4].
The following diagram illustrates the primary signaling pathway targeted by this compound, which explains its investigated use in combination therapy for hormone-resistant breast cancer.
The table below summarizes the available key information on this compound (GDC-0941).
| Attribute | Description |
|---|---|
| Drug Class | Orally available, selective, potent class I pan-PI3K inhibitor [1] [2]. |
| Primary Targets (IC₅₀) | PI3Kα (3 nM), PI3Kβ (33 nM), PI3Kδ (3 nM), PI3Kγ (75 nM). Weakly inhibits mTOR (IC₅₀ 580 nM) [1]. |
| Key Combination | Often studied in combination with Fulvestrant (an endocrine therapy) [2]. |
| Response in Advanced/Metastatic Breast Cancer | No significant improvement in Progression-Free Survival (PFS) when added to fulvestrant [1] [2]. Significant toxicity was observed, reducing treatment effectiveness [2]. |
| Response in Other Solid Tumors | A phase I study in various solid tumors showed antitumor activity with an acceptable safety profile [1]. Specific response rates per cancer type are not provided. |
The clinical data for this compound primarily comes from Phase II trials. Here is a typical methodology for these studies:
The following diagram illustrates the mechanism of action of this compound within the PI3K/AKT/mTOR pathway, a key signaling cascade frequently dysregulated in cancer.
The available data suggests that while this compound is a potent PI3K inhibitor preclinically, its clinical efficacy as part of a combination therapy in advanced breast cancer has been limited, largely due to toxicity issues that overshadow any potential benefit [2].
To conduct a more thorough comparison, you may need to:
| Trial / Identifier | Cancer Type | Combination Partners | Key Efficacy Findings | Key Safety Findings |
|---|
| FERGI (NCT01437566) [1] [2] [3] | HR+, HER2- Advanced Breast Cancer (postmenopausal, aromatase inhibitor-resistant) | Fulvestrant | No significant PFS improvement in overall population or in patients with PIK3CA mutations [1].
Exploratory analysis showed a PFS benefit (7.2 vs 3.7 months) in ER+/PR+ subgroup [2] [3]. | Rash, diarrhea, fatigue, transaminitis (elevated liver enzymes). Toxicity limited the administered dose [1]. | | PEGGY (NCT01740336) [1] | HR+, HER2- Advanced Breast Cancer | Paclitaxel | No significant PFS improvement in overall population or in patients with PIK3CA mutations. Median PFS was 8.2 months (pictilisib) vs 7.8 months (placebo) [1]. | Common AEs included alopecia, asthenia, nausea, stomatitis, and neutropenia [1]. | | Phase Ib (NCT00960960) [4] | Advanced Breast Cancer | Paclitaxel ± Bevacizumab or Trastuzumab; or with Letrozole | Antitumor activity observed: 2 complete responses, 17 partial responses out of 69 patients [4]. | Manageable safety profile. Grade ≥3 AEs in 72.5% of patients. Maximum Tolerated Dose (MTD) was established [4]. | | Phase I Solid Tumors [1] [5] | Advanced Solid Tumors | Monotherapy | Limited monotherapy activity: 1 partial response out of 60 patients; 2 patients had stable disease [1]. In a separate trial, 2 out of 16 colorectal cancer patients had a partial response [5]. | Most frequent grade 3/4 AEs: rash, hyperglycemia, pneumonitis [1]. |
For researchers, the design and methodology of these trials are critical for evaluating the data.
1. FERGI Trial (Phase II) Design [1] [3]
2. Phase Ib Study (NCT00960960) Protocol [4]
The following diagram illustrates the mechanism of this compound and the rationale for its combination with other therapies.
This diagram shows this compound as a pan-Class I PI3K inhibitor that targets all four isoforms (p110α, p110β, p110δ, and p110γ) [1] [4]. By inhibiting PI3K, it blocks the conversion of PIP2 to PIP3, a crucial second messenger that activates the AKT/mTOR signaling cascade, a key driver of cell growth, proliferation, and survival [6].
The rationale for the combinations tested in clinical trials is clear from this pathway:
The clinical data indicates that while this compound combinations showed biological activity, they faced significant challenges: